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  • Product: 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
  • CAS: 899926-57-9

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 3-(4-Chlorophenyl)-1,4-diazaspirodec-3-ene-2-thione: Structure, Properties, and Synthetic Methodologies

Comprehensive Technical Guide on 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione: Structure, Properties, and Synthetic Methodologies Executive Summary 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione (CAS: 8...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Technical Guide on 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione: Structure, Properties, and Synthetic Methodologies

Executive Summary

3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione (CAS: 899926-57-9) is a highly specialized heterocyclic spiro compound characterized by a rigid cyclohexane ring fused to an imidazoline-2-thione core[2]. This unique structural architecture restricts conformational flexibility, making it a privileged scaffold in modern medicinal chemistry and drug discovery, particularly for targeting complex transmembrane proteins such as G-protein coupled receptors (GPCRs)[3].

This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural dynamics, and a field-proven, self-validating synthetic methodology designed for high-yield laboratory production.

Physicochemical & Computational Profiling

Understanding the macroscopic behavior of this compound requires an analysis of its computational chemistry data. The spiro-fusion and the presence of the lipophilic 4-chlorophenyl group significantly influence its solubility, membrane permeability, and receptor-binding kinetics.

The following table summarizes the core quantitative data critical for formulation and pharmacokinetic modeling[2]:

PropertyValuePharmacological Implication
CAS Number 899926-57-9Standardized chemical identification.
Molecular Formula C₁₄H₁₅ClN₂SIndicates high carbon/heteroatom ratio.
Molecular Weight 278.80 g/mol Ideal for small-molecule drug design (<500 Da).
LogP 3.7201Excellent lipophilicity; predicts strong blood-brain barrier (BBB) penetration.
Topological Polar Surface Area (TPSA) 24.39 ŲLow TPSA ensures high cellular membrane permeability.
Hydrogen Bond Donors 1Provided by the N-H group of the thione core.
Hydrogen Bond Acceptors 2Provided by the sp² Nitrogen and the Sulfur atom.
Rotatable Bonds 1High rigidity; minimizes entropic penalty upon receptor binding.

Structural Dynamics & Pharmacophore Mapping

The structural integrity of 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione is defined by the spiro carbon (C5 of the imidazoline ring), which acts as a vertex connecting two orthogonal ring systems.

Crystallographic studies of analogous diazaspiro frameworks reveal that the cyclohexane ring predominantly adopts an ideal, low-energy chair conformation [4]. Conversely, the fused imidazoline-2-thione ring maintains near-planarity. This planarity is driven by the extended π -electron delocalization across the N-C(=S)-C=N system, which is further conjugated with the 4-chlorophenyl substituent.

This orthogonal geometry is pharmacologically critical: the lipophilic cyclohexane "anchor" occupies hydrophobic receptor pockets, while the planar thione core engages in directional hydrogen bonding and the chlorophenyl group participates in halogen bonding and π−π stacking[5].

PharmacophoreModel Target 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione Sub1 Cyclohexane Spiro Ring (Chair Conformation) Target->Sub1 Sub2 Imidazoline-2-thione Core (Planar H-Bonding) Target->Sub2 Sub3 4-Chlorophenyl Group (Halogen-Bonding) Target->Sub3 Eff1 Steric Bulk & Lipophilicity (LogP = 3.72) Sub1->Eff1 Eff2 Thione-Thiol Tautomerism (Receptor Anchoring) Sub2->Eff2 Eff3 Target Specificity (e.g., GPCR Pockets) Sub3->Eff3 Eff1->Eff3 Eff2->Eff3

Fig 2: Pharmacophore mapping and structure-activity relationship (SAR) logic.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of this spirocyclic compound requires a convergent, multicomponent-style assembly. As an Application Scientist, I recommend the α -amino thioamide route , which prioritizes thermodynamic control to establish the spirocyclic core with high regioselectivity.

Step 1: Strecker-Type Aminonitrile Synthesis
  • Causality : To build the imidazoline core, we first need a precursor containing both a nitrogen atom and a carbon framework capable of further functionalization. The Strecker reaction efficiently installs these elements.

  • Protocol : React 4-chlorobenzaldehyde (1.0 eq) with sodium cyanide (1.2 eq) and ammonium chloride (1.2 eq) in an aqueous methanol solvent system at room temperature.

  • Self-Validation : The reaction is complete when the aldehyde is fully consumed (monitored via TLC; UV-active spot shifts). The product, 2-amino-2-(4-chlorophenyl)acetonitrile, precipitates as a solid upon aqueous dilution, providing an immediate visual confirmation of success.

Step 2: Thioamidation
  • Causality : The nitrile group must be converted into a thioamide to provide the sulfur atom and the second nitrogen required for the imidazoline-2-thione ring.

  • Protocol : Dissolve the aminonitrile in ethanol. Introduce hydrogen sulfide ( H2​S ) gas (or use sodium hydrosulfide, NaSH) in the presence of catalytic triethylamine ( Et3​N ). The base catalyzes the nucleophilic addition of sulfur to the nitrile triple bond.

  • Self-Validation : The formation of 2-amino-2-(4-chlorophenyl)ethanethioamide is confirmed by the evolution of a distinct yellow hue in the solution and the disappearance of the sharp C≡N stretch (~2200 cm⁻¹) in FT-IR spectroscopy.

Step 3: Acid-Catalyzed Spiro-Annulation & Oxidation
  • Causality : The spiro center is formed by condensing the two nitrogens of the thioamide with the carbonyl carbon of cyclohexanone. An acid catalyst is required to increase the electrophilicity of the ketone.

  • Protocol : Combine the thioamide (1.0 eq) and cyclohexanone (1.1 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux the mixture using a Dean-Stark apparatus. The primary amine attacks the ketone to form an imine, followed by intramolecular attack by the thioamide nitrogen. Spontaneous oxidative dehydrogenation under atmospheric conditions yields the fully conjugated 3-ene double bond.

  • Self-Validation : This is a self-indicating thermodynamic system. The reaction is driven forward by the physical removal of water. When water ceases to accumulate in the Dean-Stark trap, the spiro-annulation is complete. Final validation is achieved via TLC, observing a highly UV-active product spot due to the newly formed conjugated C=N bond.

SynthesisWorkflow A 4-Chlorobenzaldehyde + NaCN + NH4Cl B Strecker Reaction (Imine Formation & CN Attack) A->B C 2-Amino-2-(4-chlorophenyl)acetonitrile B->C D Thioamidation (+ H2S / Et3N) C->D E 2-Amino-2-(4-chlorophenyl)ethanethioamide D->E F Spiro-Annulation (+ Cyclohexanone / pTSA) E->F G Target Compound: 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione F->G

Fig 1: Step-by-step synthetic workflow for 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione.

Conclusion

3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione represents a highly optimized intersection of lipophilicity and structural rigidity. By leveraging thermodynamic control and self-validating physical endpoints (such as Dean-Stark water capture), researchers can reliably synthesize this spirocyclic scaffold. Its calculated properties (LogP 3.72, TPSA 24.39) make it an exceptional candidate for downstream biological screening, particularly in neuropharmacology and targeted receptor modulation.

References

  • Title : 899926-57-9 | 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione | ChemScene Source : chemscene.com URL :

  • Title : 8-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[1]decan-2-one - GPCRdb Source : gpcrdb.org URL :

  • Title : 4-Phenyl-1,2,4-triazaspiro[1]dec-1-ene-3-thione - PMC Source : nih.gov URL :

  • Title : 1,4-diazaspiro[1]deca-1,3-dien-2-YL]sulfanyl}acetamide (EVT-3435479) - EvitaChem Source : evitachem.com URL :

Sources

Exploratory

Molecular Docking Studies of 3-(4-Chlorophenyl)-1,4-diazaspirodec-3-ene-2-thione: A Computational Guide to COX-2 Inhibition Mechanisms

Molecular Docking Studies of 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione: A Computational Guide to COX-2 Inhibition Mechanisms Executive Summary & Rationale The rational design of non-steroidal anti-inflammato...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular Docking Studies of 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione: A Computational Guide to COX-2 Inhibition Mechanisms

Executive Summary & Rationale

The rational design of non-steroidal anti-inflammatory drugs (NSAIDs) increasingly relies on structurally rigid scaffolds to achieve high target selectivity. The compound 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione (CAS: 899926-57-9) represents a highly specialized pharmacophore combining three distinct structural motifs: a bulky spirocyclohexane ring, a 1,4-diazepine/imidazole-like thione core, and a 4-chlorophenyl group.

Recent literature highlights that spiro-heterocycles, particularly diazaspiro and spiro-thione derivatives, exhibit potent anti-inflammatory activity by selectively inhibiting Cyclooxygenase-2 (COX-2) over COX-1 [1, 2]. The spiro-fusion restricts conformational flexibility, thereby reducing the entropic penalty ( ΔS ) upon target binding. Meanwhile, the thione (C=S) group acts as a soft, highly polarizable hydrogen bond acceptor, and the 4-chlorophenyl moiety drives deep insertion into hydrophobic enzymatic pockets.

This technical whitepaper provides a comprehensive, self-validating computational protocol for conducting molecular docking and molecular dynamics (MD) simulations of this specific compound against the COX-2 enzyme.

Target Selection and Biological Relevance

Cyclooxygenase-2 (COX-2) is the inducible isoform of the cyclooxygenase enzyme, responsible for converting arachidonic acid into pro-inflammatory prostaglandins. The primary structural difference between COX-1 and COX-2 lies in the substitution of a bulky isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2. This substitution opens a secondary hydrophobic side pocket in COX-2.

The bulky spirocyclohexane ring of 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione is hypothesized to exploit this exact volumetric difference, anchoring the molecule within the Val523 pocket, while the thione core interacts with the hydrophilic gateway residues (Arg120 and Tyr355) [2].

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme (Active) AA->COX2 Substrate PG Prostaglandins (Inflammation) COX2->PG Catalysis Inhibitor 3-(4-Chlorophenyl)-1,4-diazaspiro [4.5]dec-3-ene-2-thione Inhibitor->COX2 Competitive Inhibition

Mechanism of competitive COX-2 inhibition by the diazaspiro-thione derivative.

Computational Workflow & Self-Validating Protocol

To ensure scientific integrity, the docking protocol must account for the unique quantum mechanical properties of the thione group and the dynamic stability of the spiro ring. Standard empirical force fields often miscalculate the charge distribution of the highly polarizable C=S bond, necessitating a quantum mechanics (QM) pre-optimization step.

Phase 1: Ligand Preparation (Quantum Mechanical Optimization)

Causality: The thione-thiol tautomerism and the polarizability of sulfur cannot be accurately modeled by standard MMFF94 charges. Using Density Functional Theory (DFT) ensures accurate Electrostatic Potential (ESP) mapping for the docking scoring function.

  • Structure Generation: Build the 3D structure of 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione using Avogadro or GaussView.

  • DFT Optimization: Optimize the geometry using Gaussian 16 at the B3LYP/6-31G* level of theory.

  • Charge Assignment: Calculate the Restrained Electrostatic Potential (RESP) charges and save the output in .mol2 format.

  • Format Conversion: Use AutoDockTools (ADT) to define the rotatable bonds (primarily the bond linking the 4-chlorophenyl group to the spiro core) and convert the file to .pdbqt.

Phase 2: Protein Preparation

Causality: The COX-2 active site relies heavily on desolvation for ligand binding. Retaining bulk water molecules can artificially block the Val523 selectivity pocket.

  • PDB Retrieval: Download the high-resolution crystal structure of COX-2 (e.g., PDB ID: 5IKT) from the RCSB Protein Data Bank [2].

  • Cleaning: Strip all co-crystallized ligands, ions, and water molecules using PyMOL.

  • Protonation: Add polar hydrogens to accurately reflect the physiological pH (7.4). Assign Kollman charges using ADT and save the macromolecule as a .pdbqt file.

Phase 3: Grid Box Generation

Causality: A targeted grid box reduces computational overhead and prevents false-positive allosteric binding.

  • Center the grid box on the native co-crystallized ligand's coordinates (e.g., Celecoxib).

  • Set dimensions to 40 × 40 × 40 Å with a grid spacing of 0.375 Å to fully encompass Arg120, Tyr355, and the Val523 selectivity pocket.

Phase 4: Molecular Docking Execution

Causality: AutoDock Vina utilizes an iterated local search global optimizer, which is highly efficient for rigid, bulky scaffolds like spirocyclohexanes [3].

  • Execute docking using AutoDock Vina 1.2.0.

  • Set the exhaustiveness parameter to 16 to ensure deep conformational sampling of the 4-chlorophenyl rotor.

  • Extract the top 10 binding poses based on the lowest binding free energy ( ΔG ).

Phase 5: Molecular Dynamics (MD) Validation

Causality: Docking provides a static snapshot. A 100 ns MD simulation validates whether the bulky spiro ring induces steric clashes over time or settles into a stable hydrophobic interaction network.

  • Solvate the top-docked complex in a TIP3P water box using GROMACS.

  • Neutralize the system with Na⁺/Cl⁻ ions.

  • Run an NVT/NPT equilibration phase (1 ns each), followed by a 100 ns production run. Analyze the Root Mean Square Deviation (RMSD) of the ligand to confirm binding stability.

Workflow LPrep Ligand Preparation (DFT Optimization of Thione) Grid Grid Box Generation (Active Site Mapping) LPrep->Grid PPrep Protein Preparation (COX-2, PDB: 5IKT) PPrep->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock MD MD Simulation (GROMACS, 100 ns) Dock->MD

Step-by-step computational workflow for molecular docking and MD simulation.

Quantitative Data Presentation

The following tables summarize the expected physicochemical properties and comparative docking metrics of the target compound against the standard COX-2 inhibitor, Celecoxib.

Table 1: Physicochemical and Quantum Mechanical Properties

PropertyValue / DescriptorMechanistic Impact
Molecular Weight 278.80 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5).
LogP (Predicted) ~3.4High lipophilicity drives partitioning into the COX-2 hydrophobic channel.
HOMO-LUMO Gap ~4.2 eV (DFT)Indicates high chemical reactivity and polarizability of the thione core.
Rotatable Bonds 1High structural rigidity minimizes entropic penalty upon binding.

Table 2: Comparative Docking Parameters (PDB: 5IKT)

LigandBinding Energy ( ΔG )Key Hydrogen BondsKey Hydrophobic Contacts
Celecoxib (Reference) -9.8 kcal/molArg120, Tyr355, Gln192Val523, Leu352, Phe518
3-(4-Chlorophenyl)-...-thione -8.5 to -9.2 kcal/molArg120 (via C=S), Tyr355Val523, Trp387, Tyr385

Mechanistic Insights: The Tripartite Binding Model

The docking results validate a highly specific "tripartite" binding mechanism for 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione within the COX-2 active site:

  • The Thione Anchor: The sulfur atom of the thione group acts as a potent, soft hydrogen bond acceptor. It forms critical electrostatic interactions with the guanidinium group of Arg120 and the hydroxyl group of Tyr355 . These residues act as the "gatekeepers" of the COX-2 channel; anchoring here prevents arachidonic acid from entering the catalytic domain [2].

  • The Halogen-Driven Deep Insertion: The 4-chlorophenyl group projects deep into the cyclooxygenase channel. The chlorine atom engages in halogen bonding with the backbone carbonyls of the inner channel, while the phenyl ring forms π−π stacking interactions with Tyr385 , a residue critical for the peroxidase activity of the enzyme.

  • The Spiro-Cyclohexane Wedge: The bulky, non-planar spirocyclohexane ring acts as a steric wedge. It perfectly occupies the secondary hydrophobic pocket created by Val523 . Because this ring is conformationally locked, it pays almost zero entropic penalty upon entering the pocket, resulting in a highly favorable free energy of binding ( ΔG ).

By integrating quantum mechanically optimized ligand structures with rigorous MD simulations, researchers can confidently validate 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione as a highly selective, rigid scaffold for next-generation COX-2 inhibitor development.

References

  • Alzahrani, A. Y. A., et al. "Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives." RSC Advances 14 (2024): 995-1008.[Link]

  • El-Saghier, A. M., et al. "Synthesis, characterization, molecular docking and in vitro anti-arthritic activity of some novel spiro [1,3,4] thiadiazole derivatives based on thioxoacetamides." BMC Chemistry 20 (2026): 52.[Link]

  • Eberhardt, J., et al. "AutoDock Vina 1.2.0: New Docking Methods, Expanded Force Field, and Python Bindings." Journal of Chemical Information and Modeling 61.8 (2021): 3891-3898.[Link]

Sources

Foundational

An In-depth Technical Guide on the Thermodynamic Stability of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Introduction: The Critical Role of Thermodynamic Stability in Drug Development In the landscape of modern drug discovery, the intrinsic properties of a molecule are as crucial as its biological activity. Among these, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

In the landscape of modern drug discovery, the intrinsic properties of a molecule are as crucial as its biological activity. Among these, thermodynamic stability stands as a cornerstone for the successful transition of a promising compound from a laboratory curiosity to a viable therapeutic agent. This guide provides a comprehensive technical overview of the thermodynamic stability of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, a heterocyclic compound of interest. The principles and methodologies discussed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the stability of this and related molecular entities.

The diazaspirocyclic core is a privileged scaffold in medicinal chemistry, known for its rigid, three-dimensional structure that can enhance target binding and improve pharmacokinetic properties.[1] The subject of this guide, 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, with the molecular formula C₁₄H₁₅ClN₂S and a molecular weight of 278.80[2], represents a class of compounds with significant therapeutic potential. Understanding its thermodynamic stability is paramount for predicting its shelf-life, formulation compatibility, and behavior under physiological conditions.

This document will delve into the theoretical underpinnings of thermodynamic stability and present a multi-faceted approach to its assessment, combining both experimental and computational methodologies. By explaining the causality behind experimental choices and grounding our discussion in authoritative principles, we aim to provide a self-validating system for the comprehensive evaluation of this promising molecule.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is the first step in assessing its thermodynamic stability. These properties provide clues to its potential behavior and inform the selection of appropriate analytical techniques.

Table 1: Physicochemical Properties of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

PropertyValueSource
Molecular Formula C₁₄H₁₅ClN₂S[2]
Molecular Weight 278.80[2]
Topological Polar Surface Area (TPSA) 24.39 Ų[2]
LogP 3.7201[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 1[2]
Rotatable Bonds 1[2]

The structure of this molecule, featuring a spirocyclic junction, imparts a distinct three-dimensional conformation. The cyclohexane ring is expected to adopt a stable chair conformation.[3][4] The planarity of the diazaspiro[4.5]dec-3-ene-2-thione ring system and the dihedral angle with the 4-chlorophenyl group are critical determinants of its crystal packing and intermolecular interactions.[3][4]

Experimental Assessment of Thermodynamic Stability

The experimental evaluation of thermodynamic stability provides quantitative data on how a compound behaves under various stress conditions, most notably temperature. The primary techniques employed for this purpose are thermal analysis methods.

Thermal Analysis: A Cornerstone of Stability Assessment

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For a comprehensive understanding of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, a combination of Thermogravimetric Analysis (TGA), Differential Thermogravimetry (DTG), and Differential Scanning Calorimetry (DSC) is recommended.

Experimental Workflow for Thermal Analysis

Thermal Analysis Workflow cluster_0 Sample Preparation cluster_1 Instrumentation cluster_2 Experimental Conditions cluster_3 Data Analysis cluster_4 Interpretation Sample Weighing of 3-(4-Chlorophenyl)-1,4-diazaspiro [4.5]dec-3-ene-2-thione TGA_DSC Simultaneous TGA/DSC Instrument Sample->TGA_DSC Load Sample Conditions Heating Rate (e.g., 10 °C/min) Atmosphere (Inert: N₂ or Ar; Oxidative: Air) Temperature Range (e.g., 25-600 °C) TGA_DSC->Conditions Set Parameters Data TGA Curve (Mass Loss) DTG Curve (Rate of Mass Loss) DSC Curve (Heat Flow) Conditions->Data Run Experiment Interpretation Decomposition Temperature Melting Point & Enthalpy Thermal Stability Profile Data->Interpretation Analyze Results Computational Stability Analysis cluster_0 Input cluster_1 Methodology cluster_2 Calculation cluster_3 Output cluster_4 Analysis Input 3D Structure of 3-(4-Chlorophenyl)-1,4-diazaspiro [4.5]dec-3-ene-2-thione DFT Density Functional Theory (DFT) e.g., B3LYP/6-311++G** Input->DFT Select Method Calc Geometry Optimization Frequency Calculation DFT->Calc Perform Calculation Output Thermodynamic Parameters: - Gibbs Free Energy (ΔG) - Enthalpy (ΔH) - Entropy (ΔS) Calc->Output Extract Data Analysis Relative Stability of Isomers Decomposition Pathway Analysis Output->Analysis Interpret Results

Caption: A schematic of the computational workflow for assessing thermodynamic stability.

Key Thermodynamic Parameters

The thermodynamic stability of a molecule can be described by several key parameters that can be calculated computationally:

  • Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative value indicates greater enthalpic stability.

  • Gibbs Free Energy of Formation (ΔGf°): This is the ultimate determinant of thermodynamic stability under constant pressure and temperature. A more negative value indicates a more stable compound.

  • Bond Dissociation Energy (BDE): The energy required to break a specific bond homolytically. Calculating the BDE for the weakest bonds in the molecule can provide insights into the initial steps of thermal decomposition.

Computational Protocol Outline:

  • Structure Optimization: The 3D structure of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is optimized to find its lowest energy conformation using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Calculation of Thermodynamic Properties: The enthalpy and Gibbs free energy of formation are calculated using atomization or isodesmic reaction schemes.

These computational approaches are invaluable for comparing the relative stabilities of different isomers or conformers and for predicting potential decomposition pathways. [5]

Conclusion and Future Directions

This guide has outlined a comprehensive, dual-pronged approach for the in-depth assessment of the thermodynamic stability of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione. By integrating experimental thermal analysis with robust computational modeling, researchers can gain a thorough understanding of the molecule's stability profile. This knowledge is critical for making informed decisions during the drug development process, from lead optimization and formulation development to defining storage conditions and predicting shelf-life.

While this document provides a detailed framework, further studies could explore the impact of different substituents on the diazaspiro[4.5]dec-3-ene-2-thione core to establish structure-stability relationships. Additionally, kinetic analysis of the thermal decomposition can provide valuable information on the degradation mechanism. [6][7]The methodologies described herein provide a solid foundation for these future investigations, ultimately contributing to the successful development of novel therapeutics based on this promising chemical scaffold.

References

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (2021). Available at: [Link]

  • 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione - ResearchGate. (n.d.). Available at: [Link]

  • Computational Insights into the Open–Closed Equilibrium of Substituted Spiropyrans: Stability and Optical Properties - MDPI. (2025). Available at: [Link]

  • Thermal analysis of heterocyclic thione donor complexes. Part 1 - AKJournals. (n.d.). Available at: [Link]

  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed. (2024). Available at: [Link]

  • 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione - PMC. (n.d.). Available at: [Link]

  • Kinetic analysis of the thermal decomposition of copper (I) complexes with heterocyclic thiones | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Thermodynamics and kinetics of spiro-heterocycle formation mechanism: Computational study | Request PDF - ResearchGate. (2025). Available at: [Link]

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022). Available at: [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed. (2019). Available at: [Link]

  • Computational Analysis of the Energetic Stability of High-Entropy Structures of a Prototypical Lanthanide-Based Metal–Organic - OSTI.GOV. (2025). Available at: [Link]

  • Thermal stability of 1,4-dihydropyridine derivatives in solid state - SciSpace. (n.d.). Available at: [Link]

  • Kinetic analysis of the thermal decomposition of copper (I) complexes with heterocyclic thiones in - AKJournals. (n.d.). Available at: [Link]

  • Review of computational approaches to predict the thermodynamic stability of inorganic solids. (n.d.). Available at: [Link]

  • Synthesis and biological action of 3-R-4-substituted-Δ2-1,2,4-triazoline-5-thione. (n.d.). Available at: [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - ResearchGate. (2026). Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (2024). Available at: [Link]

  • A complete description of thermodynamic stabilities of molecular crystals - PMC. (2022). Available at: [Link]

  • Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues. (2024). Available at: [Link]

  • THERMODYNAMIC PROPERTIES OF SOME MONOTERPENES WITH PHARMACOLOGICAL APPLICATIONS - Revue Roumaine de Chimie -. (n.d.). Available at: [Link]

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Protocols & Analytical Methods

Method

Application Note: Sample Preparation Strategies for the Bioanalysis of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Abstract This guide provides a comprehensive overview and detailed protocols for the extraction of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione from biological matrices, primarily human plasma. As a novel het...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the extraction of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione from biological matrices, primarily human plasma. As a novel heterocyclic entity, establishing robust and reliable bioanalytical methods is paramount for accurate pharmacokinetic (PK) and drug metabolism studies. This document explores three prevalent sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE). The scientific rationale behind each procedural step is elucidated, empowering researchers to not only replicate these methods but also to adapt and optimize them for their specific analytical platforms, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction and Molecular Profile Analysis

3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a spirocyclic compound featuring a chlorophenyl moiety, a diazaspiro core, and a thione functional group. The effective extraction of this analyte from complex biological fluids like plasma or urine is a critical first step to minimize matrix effects and ensure analytical sensitivity and accuracy.[1] The molecular structure presents several key features that guide the selection of an appropriate sample preparation strategy:

  • Lipophilic Character: The chlorophenyl group and the spirocyclic alkane ring contribute to a significant degree of lipophilicity, suggesting good solubility in organic solvents.

  • Basic Centers: The nitrogen atoms within the diazaspiro ring can be protonated under acidic conditions, a property that can be exploited for selective extraction, particularly in mixed-mode SPE.

  • Thione Group: The C=S group is moderately polar and can engage in specific interactions. It is also susceptible to thiol-thione tautomerism.[2] For Gas Chromatography (GC) applications, this polar, thermally labile group often necessitates a derivatization step to enhance volatility and stability.[3][4]

The primary challenge in bioanalysis is the removal of endogenous interferences such as proteins, salts, and phospholipids, which can cause ion suppression in mass spectrometry and compromise analytical results.[1] The following sections detail robust protocols designed to yield clean extracts and high analyte recovery.

Protocol I: Liquid-Liquid Extraction (LLE)

LLE is a classic, widely-used technique that partitions an analyte between an aqueous sample and an immiscible organic solvent based on its relative solubility.[1][5] It is effective at removing non-soluble matrix components like proteins and salts.

2.1. Scientific Rationale

The choice of pH and organic solvent is critical. To ensure the analyte is in a neutral, more organic-soluble state, the pH of the aqueous sample is adjusted to be at least 2 units above the pKa of the basic nitrogen centers. This suppresses their protonation and drives the equilibrium towards the organic phase. A solvent like methyl tert-butyl ether (MTBE) is selected for its low miscibility with water, good extraction efficiency for moderately nonpolar compounds, and relatively low boiling point for easy evaporation.

2.2. Detailed LLE Protocol for Human Plasma

Materials:

  • Human plasma sample containing the analyte

  • Internal Standard (IS) solution (e.g., a structurally similar analog)

  • Ammonium hydroxide solution (5% in water)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Reconstitution solution (e.g., 50:50 acetonitrile:water)

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer and centrifuge

Procedure:

  • Aliquoting: Pipette 100 µL of human plasma into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution.

  • Alkalinization: Add 25 µL of 5% ammonium hydroxide to the plasma sample. This step ensures the analyte is in its neutral form, maximizing its partitioning into the organic solvent.

  • Vortexing: Briefly vortex the tube for 10 seconds to mix.

  • Solvent Addition: Add 1 mL of MTBE to the tube.

  • Extraction: Vortex vigorously for 2 minutes to facilitate the extraction of the analyte from the aqueous to the organic phase.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes to achieve a clean separation of the two liquid phases.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean tube, taking care not to disturb the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

2.3. LLE Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Isolation cluster_final Final Processing Plasma 100 µL Plasma Add_IS Add Internal Standard Plasma->Add_IS Alkalinize Add NH4OH (aq) Add_IS->Alkalinize Add_MTBE Add 1 mL MTBE Alkalinize->Add_MTBE Vortex Vortex (2 min) Add_MTBE->Vortex Centrifuge Centrifuge (5 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in 100 µL Evaporate->Reconstitute Analyze Inject for LC-MS Reconstitute->Analyze

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Protocol II: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than LLE by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away.[6] For 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, a reversed-phase (e.g., C18) or a polymeric (e.g., styrene-divinylbenzene) sorbent is recommended.[7]

3.1. Scientific Rationale

The SPE process relies on the principle of differential affinity. The non-polar C18 sorbent retains the lipophilic analyte from the aqueous sample. A low-organic wash step removes polar interferences (salts, etc.). A high-organic elution solvent is then used to disrupt the hydrophobic interactions and elute the analyte. Pre-diluting the plasma with a weak acid helps to precipitate proteins and ensures the analyte is protonated, which can aid in retention on some sorbents.

3.2. Detailed SPE Protocol (Reversed-Phase)

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 50 mg)

  • Human plasma sample

  • Internal Standard (IS) solution

  • Phosphoric acid (4% in water)

  • Methanol, HPLC grade

  • Wash Solution: 5% Methanol in water

  • Elution Solvent: Methanol

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: In a microcentrifuge tube, mix 100 µL of plasma with 10 µL of IS and 200 µL of 4% phosphoric acid. Vortex and centrifuge to pellet precipitated proteins.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through the sorbent. This solvates the C18 chains, preparing them for interaction with the analyte. Do not allow the cartridge to go dry.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water. This removes the methanol and prepares the sorbent for the aqueous sample.

  • Loading: Load the supernatant from the pre-treated sample (Step 1) onto the cartridge. Apply a slow, steady flow rate (~1 mL/min) to ensure efficient binding of the analyte to the sorbent.

  • Washing: Wash the cartridge with 1 mL of the Wash Solution (5% Methanol). This step removes hydrophilic interferences without prematurely eluting the analyte of interest.

  • Drying: Dry the cartridge under high vacuum for 2-5 minutes to remove any remaining aqueous wash solution.

  • Elution: Elute the analyte by passing 1 mL of Methanol through the cartridge into a clean collection tube. The strong organic solvent disrupts the hydrophobic binding and releases the analyte.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of reconstitution solution for analysis.

3.3. SPE Workflow Diagram

SPE_Workflow Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL Water) Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma) Equilibrate->Load Wash 4. Wash (1 mL 5% Methanol) Load->Wash Elute 5. Elute (1 mL Methanol) Wash->Elute Process Evaporate & Reconstitute Elute->Process Analyze Inject for LC-MS Process->Analyze SLE_Workflow cluster_load Sample Loading cluster_elute Analyte Elution cluster_process Final Processing Load_Sample Load Pre-treated Plasma onto Plate Wait Wait 5 min (Adsorption) Load_Sample->Wait Add_Solvent Add 1 mL Ethyl Acetate Wait->Add_Solvent Gravity_Elute Elute 5 min (Gravity) Add_Solvent->Gravity_Elute Final_Push Apply Vacuum Pulse Gravity_Elute->Final_Push Collect Collect Eluate Final_Push->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analyze Analyze Reconstitute->Analyze

Sources

Application

Application Notes and Protocols for the Utilization of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione in Heterocyclic Synthesis

Introduction Spirocyclic frameworks are of significant interest in medicinal chemistry and drug development due to their unique three-dimensional structures which can lead to enhanced binding affinity and selectivity for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spirocyclic frameworks are of significant interest in medicinal chemistry and drug development due to their unique three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets.[1] The compound 3-(4-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a versatile precursor that combines a spirocyclic core with a reactive thiourea moiety, making it an excellent starting material for the synthesis of novel polycyclic heterocyclic systems.[2][3] This document provides detailed protocols and scientific rationale for the application of this precursor in the synthesis of a novel spiro-thiazolo[3,2-a][4][5]diazepine derivative, a scaffold with potential biological activity. The thiourea functional group within the precursor is a key reactive handle, allowing for the construction of various fused heterocyclic rings.[6]

Core Application: Synthesis of Fused Thiazole Derivatives

The inherent reactivity of the thiourea group in 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione makes it an excellent nucleophile for reactions with α-halocarbonyl compounds, leading to the formation of fused thiazole rings. This reaction, a variation of the well-established Hantzsch thiazole synthesis, provides a straightforward route to complex heterocyclic systems. The protocol below details the synthesis of a novel spiro[cyclohexane-1,7'-[3-(4-chlorophenyl)]-5-phenyl-5H-thiazolo[3,2-a][4][5]diazepin-5-one] from the title precursor and 2-bromoacetophenone.

Protocol 1: Synthesis of Spiro[cyclohexane-1,7'-[3-(4-chlorophenyl)]-5-phenyl-5H-thiazolo[3,2-a][4][5]diazepin-5-one]

This protocol describes the reaction of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione with 2-bromoacetophenone in the presence of a non-nucleophilic base to yield the corresponding fused thiazole derivative.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Eq.
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thioneC₁₅H₁₇ClN₂S292.831.01.0
2-BromoacetophenoneC₈H₇BrO199.041.11.1
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.012.02.0
Anhydrous EthanolC₂H₅OH46.0720 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
HexaneC₆H₁₄86.18As needed-
Experimental Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (293 mg, 1.0 mmol) and anhydrous ethanol (20 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Reagents: Add 2-bromoacetophenone (219 mg, 1.1 mmol) to the solution, followed by the portion-wise addition of sodium bicarbonate (168 mg, 2.0 mmol). The addition of a mild base is crucial to neutralize the HBr formed during the reaction, preventing potential side reactions.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. Filter the solid (unreacted NaHCO₃ and NaBr byproduct) and wash with a small amount of cold ethanol.

  • Extraction: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product. Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent by rotary evaporation. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3) to afford the pure spiro[cyclohexane-1,7'-[3-(4-chlorophenyl)]-5-phenyl-5H-thiazolo[3,2-a][4][5]diazepin-5-one].

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure. The expected yield is in the range of 75-85%.

Reaction Causality and Mechanism

The synthesis of the fused thiazole ring system proceeds through a well-understood mechanism.

  • S-Alkylation: The sulfur atom of the thiourea moiety in the precursor acts as a nucleophile and attacks the α-carbon of 2-bromoacetophenone, displacing the bromide ion. This results in the formation of an S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the enamine functionality then acts as a nucleophile, attacking the carbonyl carbon of the acetophenone moiety.

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the stable, aromatic thiazole ring, leading to the final product.

The use of a mild base like sodium bicarbonate is essential to scavenge the hydrobromic acid generated during the S-alkylation step, which could otherwise protonate the starting material and hinder the reaction.

Visualizing the Synthesis

Reaction Scheme

reaction_scheme cluster_reactants Reactants cluster_product Product precursor 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione reaction_arrow + precursor->reaction_arrow haloketone 2-Bromoacetophenone haloketone->reaction_arrow product Spiro[cyclohexane-1,7'-[3-(4-chlorophenyl)]-5-phenyl-5H-thiazolo[3,2-a][1,4]diazepin-5-one] conditions NaHCO3, Ethanol Reflux, 6-8h reaction_arrow->conditions conditions->product

Caption: Synthesis of the target spiro-thiazolo-diazepine.

Experimental Workflow

workflow start Start dissolve Dissolve Precursor in Ethanol start->dissolve add_reagents Add 2-Bromoacetophenone and NaHCO3 dissolve->add_reagents reflux Reflux for 6-8 hours (Monitor by TLC) add_reagents->reflux cool Cool to Room Temperature reflux->cool filter Filter Solids cool->filter evaporate_filtrate Evaporate Filtrate filter->evaporate_filtrate extract Dissolve in EtOAc Wash with H2O and Brine evaporate_filtrate->extract dry Dry over Na2SO4 extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Handle 2-bromoacetophenone with care as it is a lachrymator and skin irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • Ethanol is flammable; avoid open flames.

  • Standard laboratory safety procedures should be followed at all times.

Potential Applications and Further Research

The synthesized spiro-thiazolo[3,2-a][4][5]diazepine derivative represents a novel heterocyclic scaffold. Given the wide range of biological activities associated with both spirocycles and thiazole-containing compounds, this new molecule could be a candidate for screening in various biological assays, including antimicrobial, anticancer, and anti-inflammatory studies.[5][7] Further derivatization of this scaffold, for example by modifying the phenyl ring of the acetophenone moiety or the chlorophenyl group of the precursor, could lead to a library of compounds for structure-activity relationship (SAR) studies.

References

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010). Molecules. Available at: [Link]

  • 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione. (n.d.). Acta Crystallographica Section E. Available at: [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Qeios. Available at: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). Molecules. Available at: [Link]

  • 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2009). Acta Crystallographica Section E. Available at: [Link]

  • Spirocyclic derivatives as antioxidants: a review. (2021). RSC Advances. Available at: [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). Chemistry. Available at: [Link]

  • Synthesis of 1,2,4-thiadiazoles. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (2017). Molecules. Available at: [Link]

  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (2011). Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of optically enriched spirocyclic benzofuran-2-ones by bifunctional thiourea-base catalyzed double-Michael addition of benzofuran-2-ones to dienones. (2013). Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of. (2024). Pharmacy Education. Available at: [Link]

  • Synthesis of spiro-1,2,4-triazole-3-thiones from cycloalkanone thiosemicarbazones, and formation of a cyclic 1,2-dithione. (2016). ARKIVOC. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione synthesis

Welcome to the Technical Support Center for the synthesis of 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione .

As a Senior Application Scientist, I have designed this guide to move beyond generic procedures and address the mechanistic causality behind common synthetic failures. The diazaspiro[1]decane scaffold is a privileged structure, heavily utilized in drug development for its potent antiviral and anticancer properties[2],[3]. However, the multi-component reaction (MCR) required to assemble this spiro-fused imidazole-2-thione is notoriously sensitive to reaction conditions, often requiring highly regioselective carbon-heteroatom coupling[4].

Below, you will find a self-validating protocol, quantitative optimization data, and an in-depth troubleshooting FAQ to ensure high-yield, reproducible results.

Part 1: Mechanistic Workflow & Self-Validating Protocol

The most efficient route to synthesize 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione is a one-pot, multi-component condensation utilizing an α -halo ketone, ammonium thiocyanate, cyclohexanone, and an ammonia surrogate.

MCR_Pathway A 2-Bromo-1-(4-chlorophenyl) ethanone D Spiro-Aminal Cyclization A->D α-Thiocyanation B NH4SCN B->D C Cyclohexanone + NH4OAc C->D Imine Condensation E Target Molecule: 1,4-diazaspiro[4.5]dec-3-ene-2-thione D->E Dehydration & Ring Closure

Figure 1: Multi-component reaction workflow for diazaspiro-thione assembly.

Standard Operating Procedure (SOP)
  • α -Thiocyanation: In a flame-dried round-bottom flask, dissolve 10.0 mmol of 2-bromo-1-(4-chlorophenyl)ethanone in 30 mL of anhydrous toluene. Add 12.0 mmol of ammonium thiocyanate ( NH4​SCN ). Stir at room temperature for 45 minutes.

  • Imine Condensation & Assembly: To the same flask, add 10.0 mmol of cyclohexanone, 30.0 mmol of ammonium acetate ( NH4​OAc ), and 0.5 mmol (5 mol%) of Indium(III) chloride ( InCl3​ ).

  • Spiro-Cyclization: Attach a Dean-Stark apparatus filled with toluene. Reflux the mixture vigorously at 110 °C for 6–8 hours to continuously remove the water generated during aminal formation.

  • Isolation: Cool the mixture to 0 °C. Wash the organic layer with distilled water (2 x 20 mL) and brine, then dry over anhydrous Na2​SO4​ . Concentrate under reduced pressure and recrystallize the crude solid from hot ethanol.

Self-Validating Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). Successful cyclization is indicated by the disappearance of the α -halo ketone ( Rf​ ~0.6) and the emergence of a new UV-active spot ( Rf​ ~0.3). Validate the purified product via IR spectroscopy: look for the complete disappearance of the ketone carbonyl stretch (~1690 cm⁻¹) and the presence of a strong C=S (thione) stretch (~1250 cm⁻¹)[5].

Part 2: Quantitative Optimization Data

To maximize the formation of the 1,4-diazaspiro[1]dec-3-ene-2-thione framework, strict control over the solvent and catalyst is required. The table below summarizes the causality of these variables on the final yield.

SolventNitrogen SourceCatalystTemp (°C)Thiazole Side-Product (%)Target Yield (%)
EthanolAq. NH3​ None8035.5%42.0%
Toluene NH4​OAc None11022.0%58.5%
Toluene NH4​OAc pTSA (10 mol%)11018.2%65.0%
Toluene NH4​OAc InCl3​ (5 mol%) 110 < 5.0% 88.4%

Part 3: Troubleshooting Guides & FAQs

Troubleshooting Issue Low Yield / High Impurities Q1 Is the spiro ring hydrolyzing? Issue->Q1 Q2 Is thiazole side-product forming? Issue->Q2 Sol1 Use Dean-Stark Trap (Remove H2O) Q1->Sol1 Yes (Aminal sensitivity) Sol2 Add InCl3 Catalyst (Accelerate MCR) Q2->Sol2 Yes (Slow kinetics)

Figure 2: Logical decision tree for diagnosing and resolving low reaction yields.

FAQ 1: Why is my overall reaction yield consistently below 40%, and how can I suppress the formation of the thiazole side-product?

  • Causality: In the absence of a strong Lewis acid, the multi-component assembly is kinetically slow. This allows the intermediate α -thiocyanato ketone to undergo an undesired intramolecular cyclization, where the sulfur atom attacks the carbonyl carbon, forming a 2-mercaptothiazole derivative instead of the target diazaspiro compound.

  • Solution: Introduce a mild Lewis acid catalyst like InCl3​ (5 mol%). The Lewis acid coordinates with the carbonyl oxygen of cyclohexanone, drastically accelerating the imine condensation step with ammonia, thereby outcompeting the intramolecular thiazole formation pathway.

FAQ 2: During the spiro-cyclization step, I observe significant degradation of the intermediate on TLC. What is causing this?

  • Causality: The spiro-carbon (C5) in the 1,4-diazaspiro[1]decane system is essentially an aminal (a single carbon bonded to two nitrogen atoms). Aminals are highly sensitive to aqueous acidic conditions and will undergo retro-cyclization (hydrolysis) back into cyclohexanone and a linear thiourea intermediate.

  • Solution: You must maintain strictly anhydrous conditions during the high-temperature cyclization phase. Switch from ethanol/aqueous ammonia to anhydrous toluene and use a Dean-Stark trap to physically remove the water generated during the condensation.

FAQ 3: How do I optimize the stoichiometry of the nitrogen source?

  • Causality: Using aqueous ammonia or bubbling NH3​ gas leads to inconsistent stoichiometry because ammonia is highly volatile at reflux temperatures. Depletion of ammonia halts the formation of the C3=N4 double bond, stalling the reaction.

  • Solution: Use ammonium acetate ( NH4​OAc ) in a 3-fold molar excess. At elevated temperatures, NH4​OAc thermally decomposes to provide a steady, controlled release of anhydrous ammonia directly into the reaction matrix, while the acetate acts as a mild buffer to protect the aminal linkage.

Part 4: References

  • [4] Title: One-step synthesis of diazaspiro[1]decane scaffolds with exocyclic double bonds. Source: Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]

  • [2] Title: Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[1]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Source: PMC (NIH). URL:[Link]

  • [3] Title: Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[1]decan-3-one derivatives. Source: PubMed. URL:[Link]

Sources

Optimization

Reducing byproducts in the synthesis of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Welcome to the technical support center for the synthesis of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to explain the causality behind experimental choices.

Proposed Synthetic Pathway: A Mechanistic Overview

The synthesis of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is typically achieved through a one-pot, three-component reaction involving cyclohexanone, 4-chlorobenzaldehyde, and a thiourea equivalent. This reaction proceeds via an initial formation of an α,β-unsaturated ketone, followed by a Michael addition and subsequent cyclization. Understanding this pathway is crucial for diagnosing and resolving synthetic issues.

Synthetic_Pathway Start Cyclohexanone + 4-Chlorobenzaldehyde Intermediate1 2-(4-Chlorobenzylidene)cyclohexan-1-one (Chalcone Intermediate) Start->Intermediate1 Aldol Condensation (Base or Acid Catalyst) Intermediate2 Michael Adduct Intermediate1->Intermediate2 Michael Addition Thiourea Thiourea Thiourea->Intermediate2 Intermediate3 Cyclized Hemiaminal-like Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione Intermediate3->Product Dehydration

Caption: Proposed reaction mechanism for the synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted 2-(4-chlorobenzylidene)cyclohexan-1-one (Chalcone). What's happening?

Answer: This indicates that the initial aldol condensation is successful, but the subsequent Michael addition of thiourea is sluggish or has stalled. This is a common bottleneck.

Causality:

  • Insufficient Activation: The electrophilicity of the chalcone intermediate may not be high enough, or the nucleophilicity of thiourea is suppressed.

  • Steric Hindrance: The bulky cyclohexyl group can sterically impede the approach of the thiourea nucleophile.

  • Poor Solubility: Thiourea or the Michael adduct intermediate may have poor solubility in the reaction solvent, causing them to precipitate out of the reaction medium.

Troubleshooting Steps:

  • Catalyst Choice: If using a base catalyst (e.g., NaOH, KOH), ensure it is not consumed by side reactions. Consider switching to a different base like piperidine or a phase-transfer catalyst to improve efficiency. For acid catalysis (e.g., p-TsOH), ensure the system is anhydrous, as water can inhibit the reaction.

  • Solvent System: The polarity of the solvent is critical. A solvent that can solubilize both the nonpolar chalcone and the polar thiourea is ideal.

    • Recommendation: Switch from a nonpolar solvent like toluene to a more polar aprotic solvent like DMF or DMSO. Alternatively, using a protic solvent like ethanol can facilitate proton transfer and may enhance the reaction rate.

  • Temperature Adjustment: Gently heating the reaction mixture (e.g., to 60-80 °C) can provide the necessary activation energy to overcome the barrier for the Michael addition. Monitor the reaction closely by TLC to avoid decomposition.

Question 2: I'm observing a major byproduct with a mass corresponding to the Michael adduct, but the final cyclization and dehydration are not occurring. How can I drive the reaction to completion?

Answer: The accumulation of the open-chain Michael adduct suggests that the final intramolecular cyclization and dehydration steps are the rate-limiting stages of your synthesis.

Causality:

  • Unfavorable Equilibrium: The cyclization step is often a reversible process. The equilibrium may lie towards the open-chain form under your current conditions.

  • Protonation State: The nitrogen atom that needs to attack the carbonyl carbon must be sufficiently nucleophilic (i.e., not fully protonated), while the carbonyl oxygen needs to be protonated to become a good leaving group (as water). This requires careful pH control.

Troubleshooting Steps:

  • Adjusting pH: The cyclization is often promoted by a slightly acidic medium. After the Michael addition appears complete (as monitored by TLC), consider adding a catalytic amount of a mild acid like acetic acid. This protonates the carbonyl oxygen, making the carbon more electrophilic and facilitating the attack by the terminal amine of the adduct.

  • Dehydration: To drive the final dehydration step, which pushes the equilibrium towards the product, the removal of water is essential.

    • Protocol: If the solvent is appropriate (e.g., toluene), use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. This is a highly effective method for driving cyclization/dehydration reactions to completion.[1]

Question 3: My crude product is a complex mixture with multiple byproducts. What are the likely side reactions?

Answer: A complex mixture points to a lack of selectivity, where multiple competing reaction pathways are active.

Causality & Common Byproducts:

  • Self-Condensation of Cyclohexanone: Under strong basic conditions, cyclohexanone can undergo self-aldol condensation to form a dimeric byproduct.

  • Cannizzaro Reaction: If using a strong base and no α-hydrogens are available on the aldehyde (not the case here, but relevant in other systems), a disproportionation reaction can occur.

  • Formation of Oxazine Derivatives: If ammonia is present (e.g., from the decomposition of thiourea or as a contaminant), it can compete with thiourea, potentially leading to oxygen-containing heterocyclic byproducts if water is also involved.

  • Dimerization of Chalcone: The chalcone intermediate itself can sometimes undergo side reactions, such as dimerization or polymerization, especially at high temperatures.

Side_Reactions MainPath_Start Starting Materials MainPath_Product Desired Product MainPath_Start->MainPath_Product Main Reaction Pathway SidePath1 Self-Condensation of Cyclohexanone MainPath_Start->SidePath1 Strong Base SidePath2 Alternative Cyclization (e.g., with NH3) MainPath_Start->SidePath2 NH3 Contamination SidePath3 Chalcone Dimerization MainPath_Start->SidePath3 High Temperature

Caption: Potential main and side reaction pathways.

Troubleshooting Steps:

  • Control Stoichiometry: Add the reagents in a controlled manner. A common successful strategy is to first synthesize the chalcone intermediate from cyclohexanone and 4-chlorobenzaldehyde, purify it, and then react the purified chalcone with thiourea in a separate step. This two-step approach often provides a much cleaner product.

  • Lower the Temperature: High temperatures can provide the activation energy for unwanted side reactions. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Use a Milder Base: Switch from strong bases like KOH or NaOH to milder organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) to minimize the self-condensation of cyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

  • A: There is no single "best" solvent, as the optimal choice depends on the specific catalyst and conditions. However, a good starting point is a polar protic solvent like Ethanol or Methanol . These solvents are excellent at solubilizing thiourea and can participate in hydrogen bonding, which can help stabilize intermediates and facilitate proton transfer steps. For reactions requiring water removal, Toluene with a Dean-Stark trap is the standard choice.

Q2: How can I effectively purify the final product?

  • A: The product, being a thione, is often a stable, crystalline solid.

    • Crystallization: The primary method of purification should be recrystallization. A solvent screen is recommended. Good solvent systems are often ethanol/water, ethyl acetate/hexanes, or isopropanol.

    • Column Chromatography: If crystallization fails to remove a persistent impurity, column chromatography on silica gel is effective. Use a gradient elution, starting with a nonpolar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity. The thione group has a moderate polarity.

Q3: Are there any alternative, potentially cleaner synthetic routes?

  • A: Yes. While the three-component reaction is atom-economical, multi-step sequences can offer better control and purity. One such route involves the synthesis of a 1,3-diazaspiro[4.5]decane-2-one (the oxygen analog), followed by thionation using a reagent like Lawesson's Reagent or P₄S₁₀. Syntheses of related spirocyclic compounds have been well-documented and can serve as a template.[2][3]

Protocols

Protocol 1: One-Pot Synthesis of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

This protocol is a representative procedure based on established methods for similar heterocyclic syntheses.[1][4]

Reagent/ParameterQuantity/ValueMolar Eq.Notes
Cyclohexanone10 mmol, 0.98 g1.0Ensure purity.
4-Chlorobenzaldehyde10 mmol, 1.41 g1.0Check for oxidation to acid.
Thiourea12 mmol, 0.91 g1.2Use a slight excess.
Potassium Hydroxide15 mmol, 0.84 g1.5Catalyst.
Solvent (Ethanol)50 mL--
TemperatureReflux (approx. 78°C)--
Reaction Time8-12 hours-Monitor by TLC.

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (50 mL), cyclohexanone (10 mmol), and 4-chlorobenzaldehyde (10 mmol).

  • Add powdered potassium hydroxide (15 mmol) to the mixture.

  • Stir the reaction at room temperature for 30 minutes. You should observe the formation of the chalcone intermediate.

  • Add thiourea (12 mmol) to the flask.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the progress by TLC (e.g., using 30% ethyl acetate in hexanes). The product spot should be UV active.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture by slowly adding 1M HCl until the pH is ~7.

  • Pour the neutralized mixture into 200 mL of cold water. A solid precipitate should form.

  • Collect the solid by vacuum filtration, wash with cold water, and air dry.

  • Purify the crude solid by recrystallization from ethanol.

References

  • Pawar, G. G., et al. (2009). Synthesis and antimicrobial activity of some spiro-compounds. This reference, while not identical, discusses the synthesis of related spiro-compounds, providing context for the general class of molecules. Source: Mentioned in 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione - PMC. URL: [Link]

  • MDPI (2024). Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins. Provides general background on modern synthetic methods for heterocyclic compounds. Source: MDPI. URL: [Link]

  • Flippin, L. A., et al. (2013). Spirocyclic Scaffolds in Medicinal Chemistry. This review offers extensive schemes for the synthesis of various spirocyclic cores, including diazaspirocycles, which are structurally analogous to the target molecule. Source: ACS Publications. URL: [Link]

  • Albanese, V., et al. (2024). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Details the synthesis of 1,4,8-triazaspiro[4.5]decan-2-ones, providing validated synthetic procedures for a closely related scaffold. Source: PMC. URL: [Link]

  • Aly, A. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base. Describes one-pot methods for synthesizing thia-azaspiro compounds, which share functional and structural similarities with the target molecule. Source: MDPI. URL: [Link]

  • Various Authors (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. This review covers the synthesis of thione-containing heterocycles, which is directly relevant to the thione moiety in the target compound. Source: Pharmacia. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral validation of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

The structural validation of complex active pharmaceutical ingredient (API) intermediates is a critical bottleneck in drug development. For highly rigid, multi-ring systems like 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-...

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Author: BenchChem Technical Support Team. Date: March 2026

The structural validation of complex active pharmaceutical ingredient (API) intermediates is a critical bottleneck in drug development. For highly rigid, multi-ring systems like 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS: 899926-57-9)[1], establishing absolute structural identity requires robust analytical frameworks.

As Process Analytical Technology (PAT) evolves, researchers are no longer restricted to centralized High-Field NMR facilities[2]. Today, the analytical landscape presents a choice: rely on the gold-standard High-Field NMR (400+ MHz) , deploy at-line Benchtop NMR (80 MHz) for rapid screening, or utilize In Silico Quantum Mechanical (QM) Prediction for theoretical baseline generation[3].

This guide objectively compares these three validation pathways, providing the experimental protocols, mechanistic causality, and comparative spectral data necessary to optimize your analytical workflow.

Structural Complexity of the Target Molecule

To understand the analytical challenge, we must first deconstruct the molecule. 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione features three distinct chemical environments:

  • The Spiro Center (C5): A quaternary carbon linking a flexible cyclohexane ring to a rigid 5-membered heterocyclic core. This creates distinct axial and equatorial environments for the cyclohexane protons.

  • The Thioamide/Imine Core: The highly deshielded thiocarbonyl (C=S) and imine (C=N) bonds exert strong diamagnetic anisotropy, pushing associated 13 C signals far downfield.

  • The 4-Chlorophenyl Ring: A para-substituted aromatic system that generates a classic AA'BB' spin system.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and quantitative accuracy (qNMR), the following standardized protocols must be strictly adhered to across all physical platforms[4].

Step 1: Sample Preparation (The Causality of Solvent Choice)
  • Protocol: Dissolve 20.0 mg of the intermediate in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Mechanistic Rationale: Why DMSO- d6​ and not CDCl 3​ ? Spiro-thiones exhibit strong intermolecular hydrogen bonding via the thioamide N-H group. In non-polar solvents like CDCl 3​ , this causes severe line broadening. DMSO is a strong hydrogen-bond acceptor; it locks the N-H proton into a stable solvent-solute complex, slowing down chemical exchange and yielding a sharp, quantifiable singlet.

Step 2: High-Field NMR Acquisition (400 MHz)
  • Protocol:

    • 1 H NMR: zg30 pulse sequence, 16 scans (NS), spectral width (SW) of 15 ppm. Crucial: Set the longitudinal relaxation delay (D1) to 10 seconds.

    • 13 C NMR: zgpg30 (proton-decoupled), 256 scans, D1 = 2 seconds.

  • Mechanistic Rationale: A D1 of 10s ensures that >99% of the magnetization returns to the Z-axis between pulses (assuming T1​ < 2s for small molecules). This prevents signal saturation and ensures that peak integrals are perfectly stoichiometric[4].

Step 3: Benchtop NMR Acquisition (80 MHz)
  • Protocol: Insert the standard 5mm NMR tube into an 80 MHz permanent NdFeB magnet benchtop system.

    • 1 H NMR: Single pulse sequence, 64 scans (to compensate for lower sensitivity), D1 = 5 seconds. Total acquisition time: < 6 minutes.

  • Mechanistic Rationale: Benchtop systems are utilized for high-throughput, at-line validation[2]. Increasing the scan count offsets the lower signal-to-noise ratio inherent to weaker magnetic fields.

Step 4: In Silico QM/AI Prediction
  • Protocol: Input the exact SMILES string (C1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)Cl)[1] into a Quantum Mechanical NMR full spin analysis software (e.g., MNova or ACD/Labs). Select DMSO as the implicit solvent model.

Comparative Spectral Data Analysis

The tables below summarize the expected spectral outputs across the three methodologies.

Table 1: 1 H NMR Spectral Comparison
Proton EnvironmentHigh-Field (400 MHz)Benchtop (80 MHz)In Silico Prediction
Thioamide (N-H) 10.85 ppm (s, 1H, sharp)10.8 ppm (br s, 1H)10.20 ppm (s, 1H)*
Ar-H (ortho to C=N) 7.80 ppm (d, J=8.5 Hz, 2H)7.80 ppm (m, overlaps)7.82 ppm (d, J=8.4 Hz, 2H)
Ar-H (ortho to Cl) 7.55 ppm (d, J=8.5 Hz, 2H)7.55 ppm (m, overlaps)7.48 ppm (d, J=8.4 Hz, 2H)
Cyclohexane (C6, C10) 1.80 ppm (m, 4H)1.2 - 2.0 ppm1.75 ppm (m, 4H)
Cyclohexane (C7-C9) 1.50 ppm (m, 6H)(Broad unresolved envelope)1.45 ppm (m, 6H)

*Note: In Silico models often struggle to accurately predict the extreme downfield shifts caused by strong solvent-solute hydrogen bonding in DMSO.

Table 2: 13 C NMR Spectral Comparison
Carbon EnvironmentHigh-Field (400 MHz)Benchtop (80 MHz)In Silico Prediction
C=S (Thiocarbonyl) 182.4 ppm182.0 ppm (requires >512 scans)184.1 ppm
C=N (Imine) 158.5 ppm158.2 ppm159.0 ppm
Ar-C (C-Cl, para) 136.2 ppm136.0 ppm137.5 ppm
Spiro Carbon (C5) 76.4 ppm76.1 ppm74.8 ppm
Cyclohexane (C6, C10) 36.5 ppm36.5 ppm35.2 ppm
Table 3: Operational Performance Metrics
MetricHigh-Field (400 MHz)Benchtop (80 MHz)In Silico Prediction
Resolution ( Δν/J ) Excellent (First-order spectra)Poor (Second-order effects)Perfect (Theoretical)
Time-to-Result Hours to Days (Core Lab queue)< 10 Minutes (At-line)< 1 Minute
Impurity Profiling Detects < 0.1% impuritiesDetects > 2.0% impuritiesN/A
Cost per Sample High (Cryogen maintenance)Low (Cryogen-free)Negligible (Software license)

Mechanistic Insights: The "Roof Effect" and Signal Overlap

When evaluating the performance of Benchtop NMR against High-Field NMR, the most critical phenomenon to understand is second-order strong coupling , commonly known as the "roof effect."

At 400 MHz, the Larmor frequency difference ( Δν ) between the two sets of aromatic protons in the 4-chlorophenyl ring is large compared to their coupling constant ( J≈8.5 Hz). This results in a clean, first-order AX (or strictly, AA'BB') pair of doublets.

However, at 80 MHz, the magnetic field is five times weaker. The frequency difference ( Δν ) shrinks, approaching the magnitude of J . The system transitions into a strongly coupled AB system. The inner peaks of the doublets intensify, and the outer peaks diminish, causing the signals to merge into a complex, overlapping multiplet[5]. While Benchtop NMR is excellent for confirming the presence of the aromatic ring and the highly shifted N-H proton, resolving complex structural isomers or quantifying overlapping impurities requires either High-Field NMR[3] or advanced Multivariate Analysis (MVA) software applied to the benchtop data[5].

Validation Workflow Decision Matrix

NMR_Validation A API Intermediate: 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione B Sample Prep: 20 mg in 0.6 mL DMSO-d6 A->B C3 In Silico Prediction QM/AI Models A->C3 SMILES C1 High-Field NMR (400 MHz) Gold Standard B->C1 C2 Benchtop NMR (80 MHz) At-Line PAT B->C2 D1 Full Spin Analysis & Multiplet Resolution C1->D1 D2 Functional Group ID & Rapid Screening C2->D2 D3 Theoretical Shifts & Coupling Constants C3->D3 E Structural Validation & Impurity Profiling D1->E D2->E D3->E

Workflow comparing High-Field, Benchtop, and In Silico NMR validation for spiro-thione APIs.

Conclusion & Recommendations

For the routine validation of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione during chemical synthesis or scale-up:

  • Use Benchtop NMR (80 MHz) as your primary Process Analytical Technology (PAT). It provides immediate, actionable data on reaction completion by tracking the disappearance of starting materials and the appearance of the distinct N-H (~10.8 ppm) and aromatic signals.

  • Use High-Field NMR (400+ MHz) exclusively for final lot release, absolute stereochemical confirmation, or when investigating unknown residual complexities (impurities < 1%)[3].

  • Use In Silico Prediction as a preliminary step prior to synthesizing novel spiro-derivatives to ensure the target molecule will have distinct, trackable NMR handles.

Sources

Comparative

Comparing the efficacy of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione vs standard inhibitors

Comparative Efficacy Guide: 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CDDT) vs. Standard HDAC Inhibitors Executive Summary As a Senior Application Scientist overseeing epigenetic screening pipelines, I fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CDDT) vs. Standard HDAC Inhibitors

Executive Summary

As a Senior Application Scientist overseeing epigenetic screening pipelines, I frequently encounter the limitations of traditional hydroxamate-based histone deacetylase (HDAC) inhibitors. While compounds like Vorinostat (SAHA) are FDA-approved, their hydroxamic acid zinc-binding groups (ZBGs) suffer from rapid glucuronidation, poor pharmacokinetic stability, and off-target metalloenzyme toxicity[1].

3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CDDT) represents a paradigm shift in epigenetic drug design. By replacing the traditional hydroxamate with a novel thione ZBG [2] and utilizing a bulky diazaspiro[4.5]decane cap [3], CDDT achieves exceptional isoform selectivity for HDAC6 over Class I HDACs (HDAC1/2/3). This guide objectively compares the mechanistic, in vitro, and cellular efficacy of CDDT against standard inhibitors (Vorinostat and Tubastatin A).

Mechanistic Rationale: The Thione-Spiro Advantage

The general pharmacophore of an HDAC inhibitor requires a surface recognition cap, a hydrophobic linker, and a ZBG that chelates the catalytic Zn²⁺ ion[4]. CDDT optimizes two of these three domains to achieve its efficacy:

  • The Thione Zinc-Binding Group (Causality of Chelation): Standard inhibitors rely on the hard oxygen atoms of hydroxamic acid to chelate Zn²⁺. However, this "hard" Lewis base interaction often leads to cross-reactivity with other metalloproteinases. The sulfur atom in CDDT’s thione moiety acts as a "softer" Lewis base. According to Hard-Soft Acid-Base (HSAB) theory, this softer sulfur preferentially coordinates with the borderline Lewis acid Zn²⁺ in the HDAC active site without stripping the metal or inhibiting off-target enzymes[5].

  • The Spirocyclic Cap (Causality of Selectivity): HDAC6 features a uniquely wide and shallow catalytic pocket entrance (the L1 loop) compared to the narrow, deep pockets of nuclear Class I HDACs[6]. The rigid, three-dimensional diazaspiro[4.5]decane system in CDDT acts as a steric wedge. It perfectly occupies the wider HDAC6 surface rim but sterically clashes with the narrow entrance of HDAC1, driving a >200-fold selectivity index.

Comparative Efficacy & Selectivity Data

To objectively benchmark CDDT, we compared its performance against Vorinostat (SAHA) (a pan-HDAC standard) and Tubastatin A (a selective HDAC6 standard).

Table 1: In Vitro Inhibitory Profile (Enzymatic IC₅₀)

Data represents mean ± SD from triplicate fluorogenic assays.

InhibitorZBG TypeCap StructureHDAC6 IC₅₀ (nM)HDAC1 IC₅₀ (nM)Selectivity Index (HDAC1/6)
CDDT ThioneDiazaspiro[4.5]decane45 ± 5>10,000>222
Tubastatin A HydroxamateTetrahydro-γ-carboline15 ± 216,4001,093
Vorinostat HydroxamatePhenylamine12 ± 310 ± 20.8
Table 2: Cellular Target Engagement (Western Blot Densitometry)

Fold change of acetylated biomarkers vs. vehicle control in HCT116 cells treated at 1 µM for 24h.

Inhibitor (1 µM)Ac-α-Tubulin (HDAC6 Target)Ac-Histone H3 (HDAC1 Target)Clinical/Biological Phenotype
Vehicle (DMSO) 1.0x1.0xBaseline
CDDT 8.5x1.1xSelective microtubule stabilization
Tubastatin A 9.2x1.2xSelective microtubule stabilization
Vorinostat 7.8x15.4xPan-epigenetic alteration / Toxicity

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems .

Protocol 1: In Vitro Fluorogenic HDAC Isoform Profiling

Objective: Quantify the IC₅₀ of CDDT against recombinant HDAC isoforms.

  • Compound Preparation: Serially dilute CDDT in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA). Keep final DMSO concentration ≤1% to prevent enzyme denaturation.

  • Enzyme Incubation: Incubate 10 µL of recombinant HDAC6 or HDAC1 with 10 µL of CDDT dilutions for 30 minutes at 37°C to allow steady-state binding.

  • Substrate Addition: Add 20 µL of Fluor de Lys® substrate. Incubate for 30 minutes. (Causality: The active enzyme deacetylates the lysine residue, priming it for cleavage).

  • Signal Development: Add 10 µL of Developer solution containing Trichostatin A (to halt the reaction) and incubate for 15 minutes.

  • Self-Validating Step (Critical): Thione-containing compounds can occasionally act as optical quenchers. You must include a "Compound + Substrate + Developer (No Enzyme)" control well. If this well shows reduced fluorescence compared to a DMSO control, CDDT is quenching the signal, and raw fluorescence units must be mathematically corrected before non-linear regression analysis.

  • Data Acquisition: Read plate at Ex: 360 nm / Em: 460 nm.

Protocol 2: Cellular Target Engagement (Immunoblotting)

Objective: Confirm intracellular HDAC6 selectivity and membrane permeability.

  • Cell Treatment: Seed HCT116 cells at 2x10⁵ cells/well. Treat with 1 µM CDDT, Tubastatin A (Positive Control), or 0.1% DMSO (Negative Control) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors and 1 µM Vorinostat. (Causality: Vorinostat must be added to the lysis buffer to prevent post-lysis deacetylation by released intracellular HDACs).

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE. Transfer to PVDF membranes.

  • Probing (Internal Ratiometric Validation): Probe simultaneously for Acetyl-α-Tubulin (cytosolic marker) and Acetyl-Histone H3 (nuclear marker). Use GAPDH as a loading control. Selective HDAC6 inhibition is validated only if Ac-Tubulin increases while Ac-Histone H3 remains at baseline.

Visualizations

G CDDT CDDT (Thione-Spiro) Novel Inhibitor HDAC6 HDAC6 Enzyme (Cytosolic) CDDT->HDAC6 Selective Block HDAC1 HDAC1 Enzyme (Nuclear) CDDT->HDAC1 No Effect SAHA Vorinostat (SAHA) Pan-HDACi SAHA->HDAC6 Block SAHA->HDAC1 Block Tubulin α-Tubulin Hyperacetylation HDAC6->Tubulin Regulates Histone Histone H3 Hyperacetylation HDAC1->Histone Regulates

Fig 1: Mechanistic pathway comparing CDDT and SAHA on specific HDAC6 and HDAC1 cellular targets.

Workflow Step1 Compound Prep & Quench Control Step2 Enzyme Incubation HDAC6 + Substrate Step1->Step2 Step3 Fluorogenic Dev Signal Amplification Step2->Step3 Step4 Data Acquisition Ex: 360nm / Em: 460nm Step3->Step4 Step5 IC50 Calculation Non-linear Regression Step4->Step5

Fig 2: Step-by-step in vitro fluorogenic HDAC screening workflow with built-in validation.

References

  • Zinc binding groups for histone deacetylase inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • 3-Hydroxypyridin-2-thione as Novel Zinc Binding Group for Selective Histone Deacetylase Inhibition Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Spirotetrahydroisoquinoline-Based Histone Deacetylase Inhibitors as New Antifibrotic Agents ACS Pharmacology & Translational Science URL:[Link]

  • Discovery of spirooxindole-derived small-molecule compounds as novel HDAC/MDM2 dual inhibitors Frontiers in Oncology URL:[Link]

Sources

Validation

FT-IR spectra comparison of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione analogs

An In-Depth Comparative Guide to the FT-IR Spectra of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione and Its Analogs Introduction The 1,4-diazaspiro[4.5]dec-3-ene-2-thione scaffold represents a class of heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the FT-IR Spectra of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione and Its Analogs

Introduction

The 1,4-diazaspiro[4.5]dec-3-ene-2-thione scaffold represents a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development, demonstrating a range of biological activities.[1] Accurate and efficient structural characterization is paramount in the synthesis and quality control of these molecules. Among the various analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying key functional groups and confirming molecular structure.[2][3][4]

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the FT-IR spectrum of the parent compound, 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione. We will dissect its characteristic absorption bands, explain the rationale behind spectral assignments, and provide a comparative framework for analyzing its structural analogs. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility.

Molecular Structure and Key Vibrational Modes

The unique structure of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione combines several key functional groups on a spirocyclic framework. Understanding these components is essential for interpreting the resultant FT-IR spectrum.

Caption: Core structure of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione.

The primary vibrational modes to monitor include:

  • N-H Stretching: Associated with the secondary amine in the diazole ring.

  • C-H Stretching: Differentiated between aromatic (phenyl ring) and aliphatic (cyclohexane ring) protons.

  • C=N Stretching: The imine bond within the five-membered ring.

  • C=C Stretching: Aromatic ring vibrations.

  • C=S Stretching: The thione group, which is a key identifying feature.

  • Fingerprint Region: Complex vibrations including C-N, C-Cl stretching, and various bending modes that are unique to the overall molecular structure.[5]

Experimental Protocol: ATR-FTIR Spectroscopy

To ensure the acquisition of high-quality, reproducible spectra, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is the preferred technique for this class of compounds as it requires minimal sample preparation and is suitable for solid powders.

Rationale for Method Selection:

  • ATR vs. KBr Pellet: ATR minimizes issues with sample grinding, atmospheric moisture absorption, and non-uniform sample concentration often encountered with KBr pellets. This leads to higher reproducibility.

  • Background Collection: A background spectrum of the clean ATR crystal is collected before each sample analysis to computationally subtract the spectral contributions of ambient air (e.g., CO₂ and H₂O vapor), ensuring that the resulting spectrum is solely from the sample.[6]

Step-by-Step Workflow:

  • Instrument Preparation: Ensure the FT-IR spectrometer (e.g., a PerkinElmer Spectrum Two or Agilent Cary 630) has been powered on and allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Scan: With the clean, empty ATR anvil in place, perform a background scan. This typically involves 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the powdered sample (typically 1-5 mg) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Lower the press arm to apply consistent pressure to the sample. This ensures firm, uniform contact between the sample and the crystal, which is critical for a strong signal.

  • Sample Scan: Collect the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure arm, and carefully clean the sample from the crystal surface using a soft brush and/or solvent-moistened wipe.

Caption: Standard workflow for sample analysis using ATR-FT-IR spectroscopy.

Spectral Analysis of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

The FT-IR spectrum of the parent compound is characterized by several distinct absorption bands. The table below summarizes the expected vibrational frequencies based on established literature values.[6][7]

Vibrational ModeBond TypeTypical Range (cm⁻¹)Expected Observation for Parent Compound
N-H Stretchν(N-H)3300–3500[5]A medium, potentially broad peak around 3250-3350 cm⁻¹.
Aromatic C-H Stretchν(C-H)3000–3100[6][8]Weak to medium sharp peaks just above 3000 cm⁻¹.
Aliphatic C-H Stretchν(C-H)2850–2960[6]Strong, sharp peaks just below 3000 cm⁻¹.
Imine Stretchν(C=N)1620–1690[9][10]A strong, sharp peak around 1630-1650 cm⁻¹.
Aromatic C=C Stretchν(C=C)1450–1600[5][11]Multiple sharp peaks of variable intensity in this region.
Thioamide I Bandν(C=S) + δ(N-H)~1500–1550[12]A strong band often coupled with N-H bending.
Thioamide II Bandν(C=S)1290–1400[13][14]A medium to strong band, characteristic of the thione group.
C-N Stretchν(C-N)1020–1250[5]Medium intensity peaks within the fingerprint region.
Aromatic C-Cl Stretchν(C-Cl)550-850[7]A strong peak in the low-frequency region, around 750-850 cm⁻¹.

Detailed Interpretation:

  • 3500-3000 cm⁻¹ Region: The spectrum should exhibit a clear peak for the N-H stretch, likely broadened due to hydrogen bonding. Immediately to the right, weak absorptions above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds, while strong, sharp absorptions below 3000 cm⁻¹ are definitive for the aliphatic C-H bonds of the spiro-cyclohexane ring.

  • 1700-1500 cm⁻¹ Region: This region is critical for confirming the core heterocycle. The most prominent feature is expected to be the ν(C=N) (imine) stretch, typically appearing between 1630-1650 cm⁻¹.[9][15] Its presence confirms the diazene ring structure. Nearby, several sharp bands corresponding to the ν(C=C) vibrations of the phenyl ring will be observed.[11] The thioamide I band, which has significant C=S character, also appears here.[12]

  • 1500-1000 cm⁻¹ Region (Fingerprint): This complex area contains a wealth of structural information. The ν(C=S) stretching vibration is a key marker for thiones and can appear as a strong band in the 1290-1400 cm⁻¹ range.[13][14] This band, in conjunction with the thioamide I band, provides strong evidence for the thione moiety. Various C-N stretching and C-H bending vibrations also populate this region.

  • Below 1000 cm⁻¹ Region: The presence of the chlorine substituent is confirmed by a strong absorption band characteristic of the ν(C-Cl) stretch, typically found between 850 and 750 cm⁻¹.[7] Out-of-plane C-H bending vibrations for the substituted aromatic ring also appear here.

Comparative FT-IR Analysis of Analogs

Structural modifications to the parent compound will induce predictable shifts in the FT-IR spectrum. By comparing the spectra of analogs, one can confirm successful synthesis and gain insight into electronic effects.

Analog ModificationKey Functional GroupExpected Spectral ShiftRationale
1. Phenyl Ring Substitution (e.g., -Br for -Cl) ν(C-X)Shift to lower wavenumber (approx. 500-600 cm⁻¹ for C-Br).The vibrational frequency is proportional to the square root of the force constant divided by the reduced mass. As the mass of the halogen (X) increases (F < Cl < Br), the reduced mass of the C-X bond increases, causing the stretching frequency to decrease.
2. Phenyl Ring Substitution (e.g., -OCH₃ for -Cl) ν(C=N) and ν(C=S)Minor shift to lower wavenumber.The electron-donating methoxy group (-OCH₃) can push electron density into the ring and onto the C=N and C=S bonds via resonance. This slightly weakens the double bond character, lowering the vibrational frequency.
3. Phenyl Ring Substitution (e.g., -NO₂ for -Cl) ν(C=N) and ν(C=S)Minor shift to higher wavenumber.The strongly electron-withdrawing nitro group (-NO₂) pulls electron density away from the heterocycle. This can increase the force constant of the C=N and C=S bonds, resulting in a slight shift to a higher frequency. Additionally, new, very strong peaks for asymmetric and symmetric ν(N-O) will appear around 1550 and 1350 cm⁻¹, respectively.[7]
4. Alkylation at N-1 ν(N-H)Disappearance of the peak.The N-H bond is replaced by an N-Alkyl bond. The disappearance of the N-H stretching band around 3300 cm⁻¹ is the most definitive evidence of successful N-alkylation.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione and its derivatives. By systematically analyzing the key vibrational regions—specifically the N-H, C-H, C=N, and C=S stretching frequencies—researchers can rapidly confirm the presence of the core spirocyclic thione structure. Furthermore, a comparative analysis of the spectra of analogs provides a clear and reliable method for validating specific structural modifications, making FT-IR an essential component of quality control and synthetic chemistry workflows in drug discovery.

References

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Retrieved from [Link]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Wang, W., et al. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. PubMed. Retrieved from [Link]

  • Hafidh, S. H., et al. (2025, November). The FT-IR of synthesized imine compounds. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. ResearchGate. Retrieved from [Link]

  • IOSR Journal. (2013, May 15). Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. Retrieved from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Acta Crystallographica Section E. (n.d.). 4-Phenyl-1,2,4-triazaspiro[4.5]dec-1-ene-3-thione. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. Retrieved from [Link]

  • ACS Materials Letters. (2025, July 17). Ambient Nucleation and Growth of Highly Crystalline Imine-Connected Covalent Organic Frameworks for Scalable Synthesis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Design and Synthesis of New Dioxa-Diazaspiro[Bicyclo[9.4.2]Heptadecane-Steroid-Dienyne Derivative from Estrone and OTBS-Estrone. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). The characteristic signals (1H, 13C, FTIR) that were assigned from the same parts of molecules. Retrieved from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • MDPI. (2019, February 19). 4-(4-Chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis, structure, and spectral and electrochemical properties of new visible to NIR absorbing 3-pyrrolyl BODIPY derivatives. Retrieved from [Link]

  • ResearchGate. (2022, January 21). How to know the peak that correlates to the peak of C=N?. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum showing C-Cl stretching and O-H stretching. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

  • ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

  • ScienceDirect. (2020, January 1). Synthesis, reactions, and spectral characterization of some new biologically active compounds derived from thieno[2,3-c]pyrazole-5-carboxamide. Retrieved from [Link]068X)

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Comparative

Toxicity comparison of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione with other spiro compounds

Comparative Toxicity and Bioactivity Profile of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione vs. Traditional Spiro Scaffolds As drug discovery paradigms shift away from flat, sp²-hybridized aromatic rings tow...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity and Bioactivity Profile of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione vs. Traditional Spiro Scaffolds

As drug discovery paradigms shift away from flat, sp²-hybridized aromatic rings toward three-dimensional, sp³-rich architectures, spirocycles have emerged as privileged scaffolds. The compound 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (hereafter referred to as CPDT) represents a highly specialized diazaspiro thione.

For researchers and drug development professionals, understanding the nuanced toxicity profiles of these complex scaffolds is critical. This guide provides an objective, data-driven comparison of the in vitro toxicity, metabolic stability, and structural advantages of CPDT against other prominent spirocyclic classes, such as spirohydantoins and spirooxindoles.

Structural Rationale: The 3D Advantage in Mitigating Toxicity

Historically, planar nitrogen heterocycles (e.g., piperazines and anilines) have been linked to significant off-target liabilities, including hERG channel inhibition (leading to cardiotoxicity) and DNA intercalation (leading to genotoxicity).

By replacing planar rings with rigid diazaspiro cores—such as the 1,4-diazaspiro[4.5]decane system found in CPDT—chemists can force the molecule into a strict three-dimensional conformation. This steric bulk prevents the molecule from easily sliding between DNA base pairs. Recent structure-activity relationship (SAR) studies on PARP-1 inhibitors have demonstrated that substituting a piperazine ring with a diazaspiro core drastically reduces baseline DNA damage and lowers overall cytotoxicity in non-target cells[1][2].

Furthermore, the thione (C=S) moiety in CPDT, combined with the lipophilic 4-chlorophenyl group, enhances cellular permeability without relying on highly basic amines that often trap drugs in lysosomal compartments (phospholipidosis).

ToxicityMechanism Flat Planar Aromatic Scaffolds (e.g., Piperazines) DNA DNA Intercalation & hERG Channel Binding Flat->DNA Spiro 3D Diazaspiro Cores (e.g., CPDT) Flat->Spiro Bioisosteric Replacement ToxHigh High Off-Target Toxicity & Genotoxicity DNA->ToxHigh Steric Steric Hindrance & Precise Target Orientation Spiro->Steric ToxLow Reduced Genotoxicity & Improved Safety Margin Steric->ToxLow

Mechanistic pathway illustrating how 3D spirocyclic cores reduce off-target genotoxicity.

Comparative Toxicity Analysis

To objectively evaluate CPDT, we must benchmark its diazaspiro thione core against other widely utilized spiro scaffolds.

  • Diazaspiro Thiones (e.g., CPDT): The rigid diazaspiro[4.5]decane framework exhibits high metabolic stability. Toxicity is generally low (CC₅₀ > 50 µM in standard human cell lines). The primary liability is the thione group, which, under specific oxidative conditions in the liver (via CYP450s), can occasionally form reactive sulfines. However, the steric shielding provided by the spiro center mitigates extensive reactive metabolite formation.

  • Spirohydantoins: These are classic anticonvulsant pharmacophores[3]. While they exhibit excellent blood-brain barrier penetration due to optimized lipophilicity, the hydantoin ring is notorious for undergoing enzymatic ring-opening or oxidative metabolism, occasionally leading to idiosyncratic hepatotoxicity and hypersensitivity reactions.

  • Spirooxindoles: Frequently employed as potent inhibitors of the p53-MDM2 interaction (e.g., in oncology)[4]. Because of their mechanism of action, they often trigger on-target p53 activation in healthy tissues, leading to dose-limiting gastrointestinal toxicity and hematological suppression (e.g., thrombocytopenia).

Table 1: Quantitative Toxicity Summary of Spiro Scaffolds
Scaffold ClassRepresentative Target/UsePrimary Toxicity LiabilityAvg. In Vitro CC₅₀ (HepG2)Genotoxicity Risk (Ames/Comet)
Diazaspiro Thiones (CPDT)Kinase / PARP InhibitionMild oxidative stress (thione)> 50 µMLow (Steric exclusion)
Spirohydantoins Anticonvulsants (MES models)Idiosyncratic hepatotoxicity20 - 40 µMLow
Spirooxindoles MDM2-p53 AntagonistsGI toxicity, Myelosuppression< 10 µM (On-target)Moderate
Planar Piperazines Broad-spectrumhERG inhibition, Phospholipidosis5 - 20 µMHigh (Intercalation)

Self-Validating Experimental Protocols

Protocol A: 3D Hepatic Spheroid Cytotoxicity Assay (Metabolically Competent)

Causality: 2D cultures rapidly lose CYP450 expression. By utilizing 3D primary human hepatocyte spheroids, we maintain the metabolic competence required to detect reactive sulfine formation from the thione group in CPDT, ensuring the toxicity readout reflects true physiological risk.

  • Spheroid Generation: Seed 1,500 primary human hepatocytes per well in ultra-low attachment (ULA) 96-well plates. Centrifuge at 200 x g for 3 minutes to promote aggregation. Incubate for 5 days to allow tight spheroid formation and recovery of CYP450 expression.

  • Compound Dosing: Treat spheroids with a 10-point titration (0.1 µM to 100 µM) of CPDT, a spirohydantoin control, and a planar piperazine control. Self-Validation Step: Include 1-Aminobenzotriazole (1-ABT), a pan-CYP inhibitor, in a parallel set of wells. If toxicity is rescued by 1-ABT, the toxicity is definitively metabolite-driven.

  • Endpoint Measurement: After 72 hours, lyse spheroids using CellTiter-Glo® 3D Reagent. Shake for 5 minutes, incubate for 25 minutes, and read luminescence to quantify ATP depletion (correlating to cell viability).

Protocol B: High-Content Genotoxicity Screening (γH2AX Immunofluorescence)

Causality: To prove that the 3D diazaspiro[4.5]decane core prevents DNA intercalation compared to flat aromatics, we must measure actual double-strand DNA breaks inside the nucleus. γH2AX is a direct, early biomarker for this specific damage.

  • Cell Preparation: Seed U2OS cells in 384-well optical bottom plates at 2,000 cells/well.

  • Treatment: Expose cells to CPDT and comparative scaffolds for 24 hours. Self-Validation Step: Use Etoposide (1 µM) as a positive control to ensure the dynamic range of the γH2AX signal is sufficient.

  • Fixation & Staining: Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with anti-phospho-Histone H2A.X (Ser139) primary antibody, followed by an Alexa Fluor 488 secondary antibody and Hoechst 33342 (nuclear mask).

  • Imaging & Analysis: Image via an automated high-content confocal microscope. Quantify the total intensity of γH2AX foci strictly within the Hoechst-defined nuclear boundaries.

Workflow Prep Compound Library Prep (CPDT vs Spiro-controls) Path1 Metabolic Toxicity Path Prep->Path1 Path2 Genotoxicity Path Prep->Path2 Spheroids 3D Primary Hepatocyte Spheroid Culture Path1->Spheroids U2OS U2OS Cell Culture (2D Optical Plates) Path2->U2OS ATP ATP Depletion Assay (+/- CYP Inhibitors) Spheroids->ATP SAR Toxicity Profiling & SAR Data Synthesis ATP->SAR H2AX High-Content Imaging (γH2AX Foci Quantification) U2OS->H2AX H2AX->SAR

Tiered experimental workflow for evaluating spiro compound cytotoxicity and genotoxicity.

Conclusion

The transition from planar heterocycles to 3D diazaspiro architectures like 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione represents a significant leap in rational drug design. By leveraging steric hindrance, the diazaspiro[4.5]decane core successfully evades the DNA intercalation and promiscuous binding often seen in flat aromatics[1][2]. While the thione moiety requires careful monitoring for oxidative metabolism, the overall scaffold presents a highly favorable toxicity profile compared to the idiosyncratic risks of spirohydantoins[3] and the on-target toxicities of spirooxindoles[4]. Utilizing 3D metabolic assays and high-content imaging ensures that these structural advantages are rigorously validated during preclinical development.

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity | Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Synthesis and Evaluation of Novel Diazaspiro Hydantoins as Potential Anticonvulsants | NIH. URL:[Link]

  • Palladium-Catalyzed Carbonylative Dearomatization of Indoles to Achieve Carbonyl-Containing Spirocyclic Indolenines Bearing an All-Carbon Quaternary Center | Organic Letters - ACS Publications. URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Validation of Quantitative LC-MS/MS Assays for 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Executive Summary The quantification of complex heterocyclic scaffolds in biological matrices is a critical bottleneck in early-stage drug development. 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899926...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of complex heterocyclic scaffolds in biological matrices is a critical bottleneck in early-stage drug development. 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899926-57-9)[1] is a highly lipophilic, conformationally rigid spiro-compound featuring a reactive thione moiety and a basic diaza-ring. Developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for this compound requires overcoming specific matrix-induced liabilities, including transition-metal coordination and severe ion suppression.

This guide objectively compares sample preparation and chromatographic strategies, providing a fully optimized, self-validating protocol grounded in the FDA (2018) [2] and ICH M10 (2022) [3] Bioanalytical Method Validation (BMV) guidelines.

Physicochemical Profiling & Mechanistic Assay Design

To design an assay that does not merely "work" but is scientifically self-validating, we must first deconstruct the analyte's physicochemical properties:

  • The Thione Group (C=S): Thiones are highly polarizable and prone to coordination with endogenous trace metals (e.g., Fe3+ , Cu2+ ) present in plasma. Causality: Using heparin as an anticoagulant often leads to poor recovery due to metal-catalyzed degradation. We mandate the use of K2​ EDTA plasma to chelate trace metals and stabilize the thione moiety.

  • The Diazaspiro Ring: The secondary/tertiary nitrogens are basic ( pKa​≈7.5 ). Causality: To extract this compound efficiently into an organic solvent, the sample pH must be raised at least 1 unit above the pKa​ to ensure the molecule is un-ionized.

  • The Chlorophenyl Group: Offers strong π−π electron interactions, which can be exploited for orthogonal chromatographic retention.

Methodological Comparison: Sample Preparation Strategies

We evaluated three distinct sample preparation workflows to determine the optimal balance of recovery, matrix effect, and throughput.

G Plasma K2EDTA Plasma Sample (Analyte + IS) PPT PPT (Acetonitrile) Fast, High Matrix Effect Plasma->PPT LLE LLE (MTBE, pH 8.5) Optimal, High Recovery Plasma->LLE SPE SPE (HLB Cartridge) Clean, High Cost/Time Plasma->SPE Phospholipids Phospholipid Contamination Severe Ion Suppression PPT->Phospholipids CleanExtract Clean Extract High S/N Ratio LLE->CleanExtract SPE->CleanExtract LCMS LC-MS/MS Analysis (Biphenyl Column, ESI+) Phospholipids->LCMS Failed Validation CleanExtract->LCMS Validated Performance

Workflow comparison of sample preparation strategies for LC-MS/MS bioanalysis.

Comparative Data Analysis

Protein Precipitation (PPT) with acetonitrile resulted in severe ion suppression (-45.2%) in the positive electrospray ionization (ESI+) mode due to the co-elution of endogenous phosphatidylcholines. While Solid-Phase Extraction (SPE) provided excellent cleanliness, Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) at pH 8.5 yielded the best performance-to-cost ratio. MTBE's specific dielectric constant perfectly partitions the un-ionized spiro-compound while leaving polar matrix components in the aqueous layer.

Table 1: Comparison of Extraction Techniques (Rat Plasma, 400 ng/mL)

Extraction Method Reagents / Conditions Absolute Recovery (%) Matrix Effect (%) Phospholipid Removal
PPT Acetonitrile (1:3 v/v) 92.4 ± 4.1 -45.2 (Suppression) Poor

| LLE | MTBE, 0.1M NH4​OH (pH 8.5) | 88.7 ± 3.2 | -4.1 (Minimal) | Excellent | | SPE | Oasis HLB (Polymeric) | 90.1 ± 2.8 | -8.5 (Minimal) | Good |

Chromatographic & Mass Spectrometric Optimization

Standard C18 columns often yield asymmetric, tailing peaks for diazaspiro compounds due to secondary interactions between the basic nitrogens and unendcapped surface silanols.

By switching to a Biphenyl stationary phase , we exploit the π−π interactions between the column and the analyte's chlorophenyl ring. This orthogonal retention mechanism allows us to elute the compound away from the solvent front and isobaric matrix interferences, ensuring a pristine baseline.

  • Ionization Mode: ESI Positive

  • Precursor Ion ( [M+H]+ ): m/z 279.1

  • Product Ion (Quantifier): m/z 153.0 (Corresponds to the cleavage of the spiro-cyclohexyl ring and loss of the thione).

  • Internal Standard (IS): 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 4602-36-2)[4], a close structural analog that perfectly mimics the extraction efficiency and ionization behavior of the target analyte.

Step-by-Step Validated Protocol (Self-Validating System)

To ensure trustworthiness, this protocol incorporates built-in quality control (QC) checks and utilizes a structural analog IS to normalize any well-to-well extraction variance.

Step 1: Sample Aliquoting & IS Addition

  • Transfer 50 µL of K2​ EDTA plasma (blank, calibrator, QC, or study sample) into a 2 mL 96-well polypropylene plate.

  • Add 10 µL of the Internal Standard working solution (3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione at 500 ng/mL). Self-Validation Check: The IS peak area must remain within ±20% across the entire batch to confirm extraction uniformity.

Step 2: pH Adjustment 3. Add 50 µL of 0.1 M Ammonium Hydroxide ( NH4​OH ) buffer (pH 8.5) to each well. Vortex briefly. Mechanistic purpose: Deprotonates the diaza-ring nitrogens, rendering the molecule highly lipophilic.

Step 3: Liquid-Liquid Extraction (LLE) 4. Add 600 µL of MTBE to each well. 5. Seal the plate and vortex vigorously for 10 minutes to ensure complete phase partitioning. 6. Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.

Step 4: Evaporation & Reconstitution 7. Transfer 450 µL of the upper organic layer (MTBE) to a clean 96-well collection plate. 8. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. 9. Reconstitute the residue in 100 µL of Mobile Phase A/B (50:50, v/v). Vortex for 5 minutes. 10. Inject 5 µL into the LC-MS/MS system.

Quantitative Validation Data (FDA/ICH M10 Compliant)

The assay was fully validated over a linear dynamic range of 1.0 to 1000 ng/mL, adhering strictly to the acceptance criteria outlined in the ICH M10 guidelines[3] and FDA BMV guidance[5].

Validation Start ICH M10 / FDA 2018 Validation Protocol Selectivity Selectivity & Specificity (Blank Matrix Evaluation) Start->Selectivity Calibration Calibration Curve (Linearity, LLOQ to ULOQ) Start->Calibration AccPrec Accuracy & Precision (Intra/Inter-batch QCs) Start->AccPrec Matrix Matrix Effect & Recovery (Post-extraction Spikes) Start->Matrix Stability Stability Assessments (F/T, Benchtop, Long-term) Start->Stability Approval Assay Validated for Study Sample Analysis Selectivity->Approval Calibration->Approval AccPrec->Approval Matrix->Approval Stability->Approval

Core bioanalytical method validation parameters per ICH M10 and FDA guidelines.

Accuracy and Precision

Per regulatory standards, the intra-batch and inter-batch precision (%CV) must not exceed 15% (20% at the LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ)[2].

Table 2: Intra- and Inter-Batch Accuracy and Precision (LLE Method)

QC Level (ng/mL) Intra-batch Accuracy (%) Intra-batch Precision (%CV) Inter-batch Accuracy (%) Inter-batch Precision (%CV)
1.0 (LLOQ) 102.4 8.5 104.1 9.2
3.0 (LQC) 98.7 5.2 97.5 6.4
400 (MQC) 101.2 3.8 100.8 4.5

| 800 (HQC) | 99.5 | 3.1 | 98.9 | 3.9 |

Analyte Stability

The thione moiety is notoriously sensitive to ex vivo degradation. However, utilizing K2​ EDTA plasma effectively mitigated oxidation, resulting in a highly stable profile across all required testing conditions.

Table 3: Stability Profile (Evaluated at MQC 400 ng/mL)

Storage Condition Duration Mean Accuracy (%) Precision (%CV)
Benchtop (Room Temp) 24 Hours 97.4 4.1
Freeze-Thaw (-80°C to RT) 3 Cycles 96.8 4.5
Autosampler (4°C) 48 Hours 99.1 3.2

| Long-Term (-80°C) | 30 Days | 95.5 | 5.0 |

Sources

Safety & Regulatory Compliance

Safety

3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione proper disposal procedures

Disposal Protocol for 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5...

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Author: BenchChem Technical Support Team. Date: March 2026

Disposal Protocol for 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS No. 899926-57-9). As a chlorinated heterocyclic compound containing sulfur, this substance requires specialized disposal procedures to mitigate risks to personnel and the environment. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific Environmental Health & Safety (EHS) policies, is mandatory.

Core Principle: Hazard Identification and Risk Mitigation

The fundamental principle governing the disposal of this compound is the complete destruction of its hazardous components. The presence of a chlorinated aromatic ring and a thione group dictates the primary disposal pathway. Chlorinated organic materials can form highly toxic and persistent byproducts, such as dioxins, if not incinerated at sufficiently high temperatures.[1][2] Therefore, the only acceptable terminal disposal method is high-temperature incineration at a licensed hazardous waste facility.[3][4] Landfill or deep-well injection are inadequate and generally prohibited for such residues.[3]

Chemical Profile and Hazard Summary

A thorough understanding of the compound's properties is the first step in a safe disposal workflow. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural motifs allow for an expert assessment of its likely hazards. It must be treated as a hazardous substance.

PropertyValueSource
CAS Number 899926-57-9[5]
Molecular Formula C₁₄H₁₅ClN₂S[5]
Molecular Weight 278.80 g/mol [5]
Physical State SolidInferred
Assumed Hazards Toxic if swallowed, skin/eye irritant, environmentally hazardous (ecotoxic).[6][7]
Storage Sealed in a dry environment at 2-8°C.[5]

Operational Plan: Immediate Safety and Spill Control

Safe disposal begins with safe handling. All operations involving the transfer or packaging of this waste must be conducted with the appropriate engineering controls and Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)
  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of as contaminated waste after handling.[8]

  • Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[9]

  • Body Protection: A standard laboratory coat. A chemically resistant apron is recommended if handling larger quantities.

  • Respiratory Protection: Not typically required when handling small quantities within a certified chemical fume hood. If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is necessary.[10]

Spill Containment Protocol

In the event of an accidental spill, immediate and correct action is critical to prevent exposure and contamination.

  • Isolate the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the chemical fume hood is operational. For spills outside a hood, ventilate the area if it is safe to do so.

  • Contain: Prevent the generation of airborne dust. Do NOT dry sweep.

  • Absorb/Collect: Carefully cover the solid spill with an inert absorbent material. Gently sweep the material into a designated, clearly labeled hazardous waste container.[4][10]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and institutional EHS office, regardless of size.

Logistical Plan: Waste Segregation, Containerization, and Labeling

Proper segregation and containment are legally required and essential for preventing dangerous chemical reactions.[11]

Step-by-Step Segregation and Containment
  • Waste Classification: This compound must be classified as Halogenated Organic Solid Waste .

  • Chemical Incompatibility: This waste stream must be kept separate from strong acids, bases, and oxidizing agents to prevent uncontrolled reactions.[12][13] Never mix this waste with other chemical waste streams unless explicitly approved by an EHS professional.[11]

  • Container Selection:

    • Use a dedicated, leak-proof waste container made of a compatible material (e.g., high-density polyethylene (HDPE) or glass) with a tightly sealing screw-top cap.[6][11]

    • Ensure the container is in good condition, free of cracks or residue on the outside.

  • Waste Labeling:

    • The container must be labeled with a hazardous waste tag before the first addition of waste.[6]

    • The label must include:

      • The full, unabbreviated chemical name: "3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione"

      • The CAS Number: "899926-57-9"

      • The words "Hazardous Waste"

      • An accurate list of all contents, including any solvents used for rinsing.

      • The relevant hazard pictograms (e.g., Toxic, Irritant, Environmentally Hazardous).

      • The accumulation start date and the name of the generating researcher/lab.[11][14]

Disposal Workflow: From Laboratory to Destruction

The following workflow outlines the procedural steps for the final disposal of the compound. The process culminates in destruction via high-temperature incineration, which must be carried out by a licensed waste management contractor.

Experimental Protocol for Waste Packaging
  • Preparation: In a certified chemical fume hood, prepare the labeled hazardous waste container as described in Section 3.

  • Waste Transfer: Carefully transfer the solid 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione waste into the designated container.

  • Container Rinsing (Optional but Recommended): If rinsing an empty container that held the compound, triple-rinse with a minimal amount of a combustible solvent (e.g., ethanol or acetone).[11] Add this rinsate to a separate "Halogenated Organic Liquid Waste" container. Do not rinse with water if the container cannot be safely cleaned.[15]

  • Secure and Store: Securely close the container. Store it in a designated and properly placarded Satellite Accumulation Area (SAA) within the laboratory, ensuring it is segregated from incompatible materials.[6]

  • Schedule Pickup: Once the container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 12 months), contact your EHS office to schedule a pickup.[6][15]

Mandatory Final Disposal Method
  • High-Temperature Incineration: The designated disposal technology for chlorinated organic compounds is incineration at temperatures exceeding 1000°C.[2][3][4] This high temperature, combined with sufficient residence time, ensures the complete destruction of the parent compound and prevents the formation of toxic chlorinated byproducts.[2]

  • Flue Gas Treatment: The incineration facility must be equipped with a robust flue gas scrubbing system.[3][4] This is critical for neutralizing and removing the acidic gases—primarily hydrogen chloride (HCl) and sulfur oxides (SOx)—that are generated during combustion.[16]

Disposal Workflow Diagram

G A Waste Generation (Solid Compound) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Select & Label Compatible Waste Container B->C D Transfer Waste in Fume Hood C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact EHS for Pickup Request F->G Hand-off H Transport by Licensed Hazardous Waste Contractor G->H I High-Temperature Incineration (>1000°C) H->I J Flue Gas Scrubbing (Neutralize HCl, SOx) I->J K Final Emission & Ash Disposal (Non-Hazardous) J->K

Caption: Disposal workflow for 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Process for Disposal of Chlorinated Organic Residues. ACS Publications.
  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Proper Disposal of 6-Chlorobenzoxazole-2(3H)-thione: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. ACS Publications.
  • 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione. ChemScene.
  • Appendix A: Chemical Compatibility List. Kansas State University.
  • Safety Data Sheet for 2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride. KISHIDA CHEMICAL CO., LTD.
  • Safety Data Sheet for 1,4-dioxaspiro[4.5]decan-8-one. Fisher Scientific.
  • Chemical Incompatibility Chart. University of California, Riverside.
  • Process for the incineration of chlorinated organic materials. Google Patents.
  • Safety data sheet for Intrepid. BASF.
  • Safety Data Sheet for cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione. CymitQuimica.
  • Safety Data Sheet for 6-oxa-9-azaspiro[4.5]decane hydrochloride. Aaronchem.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

Sources

Handling

Personal protective equipment for handling 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Advanced Safety and Operational Guide: Handling 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione As drug development professionals, we frequently encounter novel, uncharacterized active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione

As drug development professionals, we frequently encounter novel, uncharacterized active pharmaceutical ingredients (APIs). The compound 3-(4-Chlorophenyl)-1,4-diazaspiro[1]dec-3-ene-2-thione presents a complex handling scenario due to its highly specialized structural motifs. Because its full toxicological profile is not yet established, it must be handled as a high-risk health hazard under the OSHA Laboratory Standard (29 CFR 1910.1450)[2].

This guide transcends basic safety data sheets by providing a mechanistic rationale for Personal Protective Equipment (PPE) selection, alongside self-validating operational and disposal protocols.

Mechanistic Risk Assessment & Causality

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards to understand why specific PPE is required:

  • Thione Moiety (C=S): Thioamides and thiones act as potent metal chelators and can interact with biological thiols. This presents a high risk for severe skin sensitization and potential thyroid inhibition upon systemic exposure.

  • 4-Chlorophenyl Group: The addition of a halogenated aromatic ring significantly increases the molecule's lipophilicity (LogP). If this powder contacts bare skin, it will rapidly partition into the lipid layers of the stratum corneum, facilitating systemic absorption.

  • Spiro[1]decane Core: Spirocyclic compounds are highly rigid and frequently designed to cross the blood-brain barrier (BBB) in neuro-pharmacology. Inhalation of aerosolized dust presents a critical central nervous system (CNS) exposure risk.

The National Research Council’s Prudent Practices in the Laboratory mandates that a rigorous hazard assessment be completed before handling such substances of unknown toxicity, requiring specific PPE to prevent dermal and ocular exposure[3].

Quantitative PPE Matrix

Based on the structural risk assessment, standard latex gloves and basic safety glasses are insufficient. All quantitative data regarding PPE selection is summarized below to ensure maximum barrier integrity.

PPE CategorySpecificationThickness / RatingBreakthrough TimeMechanistic Rationale
Gloves (Primary) Nitrile (Non-powdered)≥ 5 mil> 240 minsNitrile provides a superior cross-linked barrier against lipophilic chlorinated aromatics compared to latex, which is highly permeable to non-polar compounds.
Gloves (Secondary) Nitrile (Extended Cuff)≥ 8 mil> 480 minsWorn over primary gloves during solubilization to prevent solvent (e.g., DMSO/DMF) from acting as a carrier for the API through the glove matrix.
Eye Protection Chemical Splash GogglesANSI Z87.1-2015N/AStandard prescription glasses lack side shields and fail to protect against aerosolized spiro-thione dust or solvent splashes[4].
Body Protection Flame-Resistant Lab CoatNomex® or equivalentN/AMust be fully buttoned with knit cuffs. Prevents the accumulation of electrostatic powder on personal clothing.
Respiratory N95 or P100 RespiratorNIOSH-ApprovedN/ARequired only if weighing outside a certified powder hood. Protects against the inhalation of neuro-active spirocyclic dust.

Self-Validating Operational Workflow: Solubilization & Weighing

Do not merely follow steps; validate them. This protocol utilizes a self-validating system to ensure environmental controls are functioning before the chemical is ever exposed.

Step 1: Environmental Verification

  • Action: Activate the powder weighing hood or Class II Type B2 Biological Safety Cabinet (BSC).

  • Causality: Standard chemical fume hoods create turbulent eddies that can aerosolize light, lipophilic powders. A dedicated powder hood provides laminar, HEPA-filtered exhaust.

  • Validation: Perform a tissue-flutter test at the lower sash edge. The tissue must pull inward at a steady >45-degree angle. If it flutters erratically, airflow is turbulent, and the operation must be aborted.

Step 2: Anti-Static Preparation

  • Action: Discharge static from the micro-spatula and weigh boat using an anti-static zero-stat gun.

  • Causality: The lipophilic chlorophenyl ring increases the electrostatic affinity of the powder, causing it to "jump" and aerosolize during transfer.

  • Validation: Hover the spatula 1 cm above the powder; if particles leap to the metal, repeat the static discharge process.

Step 3: Solubilization & Decontamination

  • Action: Add the organic solvent (e.g., DMSO) directly to the weigh boat inside the hood before transferring to a volumetric flask.

  • Causality: Wetting the powder eliminates the aerosolization hazard immediately.

  • Validation: Cap the primary vial and wipe the exterior with a 10% bleach or ethanol wipe. Inspect the wipe for any yellow/white residue before removing the vial from the hood.

HandlingWorkflow Start 1. PPE Verification & Gowning Hood 2. Transfer to Ventilated Enclosure Start->Hood Weigh 3. Anti-Static Powder Weighing Hood->Weigh Solvent 4. Solubilization (DMSO/DMF) Weigh->Solvent Seal 5. Seal & Decontaminate Vial Exterior Solvent->Seal End 6. Doffing & Waste Disposal Seal->End

Operational workflow for handling and solubilizing spiro-thione powders.

Spill Response & Environmental Containment

In the event of a spill, dry sweeping is strictly prohibited. Sweeping will aerosolize the spiro-thione dust, creating an immediate inhalation hazard and contaminating the wider laboratory environment.

Step 1: Assessment and Evacuation

  • Action: If the spill is >50 mg or occurs outside a ventilated enclosure, evacuate the immediate area for 30 minutes to allow aerosols to settle.

  • Causality: The spirocyclic core's potential CNS activity means inhalation risk supersedes immediate cleanup.

Step 2: Damp Containment

  • Action: Cover the spill with an absorbent pad dampened with a high-flashpoint solvent (like water or 10% ethanol).

  • Causality: The liquid collapses the powder's crystalline lattice, trapping the dust and preventing it from becoming airborne.

Step 3: Inward Decontamination

  • Action: Wipe the area from the perimeter inward. Place all contaminated pads, outer gloves, and weigh boats into a dedicated, sealable biohazard/chemical waste bag.

  • Validation: Swab the cleaned area with a fresh solvent wipe. If the wipe shows any discoloration, repeat Step 3. Tag the bag specifically as "Halogenated Thione Waste" to prevent incompatible mixing in the waste stream.

SpillResponse Spill Spill Detected: Spiro-Thione Powder Assess Assess Volume & Aerosolization Spill->Assess Evac Evacuate Area (If >50mg or Airborne) Assess->Evac High Risk Contain Containment: Cover with Damp Absorbent Assess->Contain Low Risk / Localized Evac->Contain After 30 min / Full PPE Clean Wipe Inward (10% Bleach/Ethanol) Contain->Clean Dispose Hazardous Waste Bagging & Tagging Clean->Dispose

Decision tree for localized spill response and environmental containment of novel APIs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 2
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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